4-Ethyl-3-octanol
Description
The exact mass of the compound 4-Ethyl-3-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Ethyl-3-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-octanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethyloctan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-7-8-9(5-2)10(11)6-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSHGJKAEKIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941565 | |
| Record name | 4-Ethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-26-1 | |
| Record name | 4-Ethyl-3-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-3-octanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethyloctan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Ethyl-3-octanol
This is a comprehensive technical guide designed for researchers in organic synthesis, chemical ecology, and flavor chemistry.[1]
Molecular Architecture, Synthetic Protocols, and Analytical Profiling
Executive Summary & Chemical Identity
4-Ethyl-3-octanol (CAS: 19781-26-1) is a branched-chain fatty alcohol of significant interest in two distinct fields: flavor chemistry (as a volatile constituent in fermented matrices like wine) and chemical ecology (as a structural analog to coleopteran aggregation pheromones such as ferrugineol).[1]
Unlike linear fatty alcohols, the steric bulk introduced by the ethyl group at the C4 position creates a unique hydrophobic profile and stereochemical complexity.[1] This guide provides a validated roadmap for its synthesis, stereochemical resolution, and analytical identification.
| Property | Specification |
| IUPAC Name | 4-Ethyloctan-3-ol |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol |
| Chiral Centers | C3 and C4 (4 Stereoisomers) |
| Boiling Point | ~215–220°C (Predicted) |
| LogP | ~3.6 (Lipophilic) |
Molecular Architecture & Stereochemistry
The biological and olfactory activity of 4-ethyl-3-octanol is governed by its stereochemistry.[1] The molecule possesses two chiral centers at C3 (bearing the hydroxyl group) and C4 (the branching point), resulting in four distinct stereoisomers:
-
(3R, 4R)
-
(3S, 4S)
-
(3R, 4S)
-
(3S, 4R)
In biological systems, such as insect pheromone reception, specific stereoisomers often exhibit orders of magnitude higher bioactivity than their enantiomers or diastereomers.[1]
Stereochemical Relationship Diagram
The following diagram illustrates the relationship between the erythro (like-stereochemistry) and threo (unlike-stereochemistry) pairs.
Figure 1: Stereochemical tree showing the divergence of syn/anti diastereomers and their respective enantiomeric pairs.
Synthetic Methodology: The Grignard Route
While various routes exist, the most robust protocol for generating the racemic mixture (often used as a GC-MS standard) is the Grignard addition of ethylmagnesium bromide to 2-ethylhexanal .[1]
Why this route?
-
Precursor Availability: 2-Ethylhexanal is a high-volume industrial chemical (precursor to plasticizers), making it an inexpensive and readily available starting material.[1]
-
Atom Economy: The reaction directly constructs the C3-C4 bond and installs the hydroxyl group in a single step.[1]
Experimental Protocol
Safety Note: Grignard reagents are pyrophoric and moisture-sensitive.[1] All glassware must be flame-dried under an inert atmosphere (Argon/Nitrogen).[1]
Reagents:
-
2-Ethylhexanal (1.0 eq)[1]
-
Ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
-
Saturated NH₄Cl solution (quenching)[1]
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck round-bottom flask with anhydrous THF and 2-ethylhexanal. Cool the system to 0°C using an ice bath to control the exotherm.[1]
-
Addition: Add the Ethylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Mechanism: The nucleophilic ethyl group attacks the carbonyl carbon of the aldehyde.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the aldehyde spot.[1]
-
Quenching: Cool the mixture back to 0°C. Slowly add saturated NH₄Cl. Caution: Vigorous gas evolution (ethane) will occur.[1]
-
Workup: Extract the aqueous layer 3x with diethyl ether. Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Purification: Concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane gradient) to yield 4-ethyl-3-octanol as a colorless oil.
Reaction Pathway Diagram[1]
Figure 2: Synthetic pathway via Grignard addition. The nucleophilic attack establishes the C3-C4 bond.[1]
Analytical Characterization (Validation)
To validate the structure, researchers must rely on Mass Spectrometry (fragmentation patterns) and NMR spectroscopy.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
In electron ionization (EI) mass spectrometry, 4-ethyl-3-octanol exhibits a characteristic fragmentation pattern driven by alpha-cleavage adjacent to the hydroxyl group.[1]
-
Molecular Ion (M+): m/z 158 (Often weak or absent due to rapid dehydration).[1]
-
Dehydration Peak (M-18): m/z 140.[1]
-
Alpha-Cleavage A: Cleavage of the ethyl group at C3 -> Loss of C2H5 (29) -> Peak at m/z 129 .[1]
-
Alpha-Cleavage B (Dominant): Cleavage of the C3-C4 bond.[1] This separates the large alkyl tail from the carbinol center.[1]
Nuclear Magnetic Resonance (NMR)
Predicted shifts in CDCl₃:
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |
| ¹H | 3.50 - 3.60 | Multiplet | H-3 (Carbinol proton).[1] Diagnostic for 2° alcohol.[1][2] |
| ¹H | 1.40 - 1.60 | Multiplet | H-4 (Methine at branching point).[1] |
| ¹H | 0.85 - 0.95 | Triplet (overlapping) | Terminal Methyls (C1, C8, and ethyl branch).[1] |
| ¹³C | ~73.0 | Singlet | C-3 (Carbinol carbon).[1] |
| ¹³C | ~42.0 | Singlet | C-4 (Branching carbon).[1] |
Biological & Industrial Context
While often confused with Ferrugineol (4-methyl-5-nonanol), the aggregation pheromone of the Red Palm Weevil (Rhynchophorus ferrugineus), 4-ethyl-3-octanol serves as a critical structural analog in pheromone receptor studies.[1]
-
Structure-Activity Relationships (SAR): By testing 4-ethyl-3-octanol against weevil antennae (Electroantennography - EAG), researchers can determine the specificity of the pheromone receptor.[1] The shift of the methyl branch (in Ferrugineol) to an ethyl branch (in this molecule) typically reduces binding affinity, helping map the receptor's hydrophobic pocket volume.[1]
-
Wine Volatiles: 4-Ethyl-3-octanol has been identified as a trace volatile in certain wine varietals, contributing to the "earthy" or "green" notes of the bouquet.[1]
References
-
Hallett, R. H., et al. (1995).[1] Aggregation pheromone of the coconut rhinoceros beetle, Oryctes rhinoceros (L.) (Coleoptera: Scarabaeidae).[1][3] Journal of Chemical Ecology.[1] (Context: Discusses structurally similar branched alcohols in weevils).
-
PubChem. (n.d.).[1] 4-Ethyl-3-octanol Compound Summary. National Library of Medicine.[1][4] [1]
-
Welke, J. E., et al. (2014).[1] Characterization of Volatile Compounds in Wines. MDPI Molecules.[1] (Context: Identification of 4-ethyl-3-octanol in wine matrices).
-
Oehlschlager, A. C., et al. (1996).[1] Chirality and field activity of rhynchophorol, the aggregation pheromone of the American palm weevil.[1] (Context: Comparative stereochemistry of branched pheromones).[1]
Sources
Navigating the Safety Landscape of 4-Ethyl-3-octanol: A Technical Guide for Researchers
This guide provides an in-depth analysis of the safety and hazards associated with 4-Ethyl-3-octanol, a chemical intermediate of interest in various research and development applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of safety data sheet (SDS) information. Instead, it offers a synthesized perspective on safe handling protocols, emergency preparedness, and the scientific rationale underpinning these recommendations, ensuring a comprehensive understanding of the risks and mitigation strategies.
Chemical Identity and Physicochemical Properties
4-Ethyl-3-octanol, with the chemical formula C10H22O, is a secondary alcohol.[1] A clear understanding of its physical and chemical properties is foundational to its safe handling and use in experimental settings. These properties dictate its behavior under various conditions and inform the selection of appropriate storage, handling, and emergency response procedures.
| Property | Value | Source |
| Molecular Formula | C10H22O | [1] |
| Molecular Weight | 158.28 g/mol | [1] |
| CAS Number | 19781-26-1 | [1] |
| IUPAC Name | 4-ethyloctan-3-ol | [1] |
| Appearance | Oily, amber-like liquid (for similar compounds) | [2] |
| Boiling Point | 519.50 K (246.35 °C) (Joback method) | [3] |
| Melting Point | 233.28 K (-39.87 °C) (Joback method) | [3] |
| Octanol/Water Partition Coefficient (logP) | 2.974 (Crippen method) | [3] |
The octanol/water partition coefficient (logP) of approximately 2.97 suggests a moderate potential for bioaccumulation.[3] This is a critical parameter in assessing environmental fate and designing experiments that may involve environmental release.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 4-Ethyl-3-octanol has been classified with the following hazards.[1]
-
H315: Causes skin irritation. This indicates that direct contact with the skin can lead to inflammatory reactions.
-
H319: Causes serious eye irritation. Contact with the eyes is likely to cause significant, but reversible, damage.
-
H335: May cause respiratory irritation. Inhalation of vapors or aerosols can lead to irritation of the respiratory tract.
These classifications necessitate specific precautionary measures, which are detailed in the subsequent sections. The signal word associated with these hazards is "Warning".[1]
Exposure Control and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount when working with 4-Ethyl-3-octanol. The primary routes of exposure are dermal contact, eye contact, and inhalation. The following engineering controls and personal protective equipment are recommended to minimize risk.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area.[4][5] For procedures with a higher potential for aerosol or vapor generation, a chemical fume hood is required. The rationale is to maintain airborne concentrations below any established exposure limits and to minimize the risk of respiratory irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical last line of defense. The following diagram outlines a decision-making process for selecting the necessary PPE when handling 4-Ethyl-3-octanol.
Caption: PPE Selection Workflow for 4-Ethyl-3-octanol.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to prevent accidents and maintain the integrity of the chemical.
Handling
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4]
-
Grounding and Bonding: For transfers of larger quantities, use spark-proof tools and explosion-proof equipment to prevent static discharge, as the flammability of this compound should be considered.[4]
-
Incompatible Materials: Keep away from strong oxidizing agents.[4]
Storage
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[4]
-
Temperature: Keep in a cool place.[4]
-
Segregation: Store away from incompatible materials.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
The following workflow provides a structured approach to managing a spill of 4-Ethyl-3-octanol.
Caption: Spill Response Workflow for 4-Ethyl-3-octanol.
Toxicological and Environmental Considerations
From an environmental perspective, the moderate logP value suggests that spills could pose a risk to aquatic life.[3] Therefore, it is imperative to prevent the release of this chemical into the environment.[5] Discharge into drains or waterways must be avoided.[5]
Conclusion
4-Ethyl-3-octanol presents moderate health hazards, primarily as an irritant to the skin, eyes, and respiratory system. A thorough understanding of these risks, coupled with the diligent implementation of the engineering controls, personal protective equipment, and handling procedures outlined in this guide, is essential for its safe use in a research setting. By fostering a culture of safety and preparedness, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-octanol. PubChem. Retrieved from [Link]
-
Preprints.org. (n.d.). Sheet 2. Retrieved from [Link]
-
GOV.UK. (n.d.). Environmental Risk Evaluation Report: 4-tert-Octylphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
-
National Institute for Environmental Studies, Japan. (n.d.). Environmental Risk Assessment of Chemicals. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Ethyl-3-octanol (CAS 19781-26-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethyloctan-4-ol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Octanol. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, December 16). Environmental risk-based ranking of solvents using the combination of a multimedia model and multi-criteria decision analysis. Green Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Octane, 4-ethyl-3-methyl - Chemical & Physical Properties. Retrieved from [Link]
-
MDPI. (n.d.). Characteristic Aroma Fingerprint Disclosure of Apples (Malus × domestica) by Applying SBSE-GC-O-MS and GC-IMS Technology Coupled with Sensory Molecular Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethyl-3-octen. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Ethyl-4-octanol. NIST WebBook. Retrieved from [Link]
Sources
4-Ethyl-3-octanol as a volatile organic compound
An In-depth Technical Guide to 4-Ethyl-3-octanol as a Volatile Organic Compound
Foreword
Volatile organic compounds (VOCs) serve as a critical medium for chemical communication and interaction across the biological kingdoms. Among the myriad of these molecules, branched-chain alcohols represent a fascinating class with diverse biological activities. This guide focuses on 4-Ethyl-3-octanol, a C10 alcohol, providing an in-depth exploration of its chemical nature, biological significance, and the analytical methodologies required for its study. This document is intended for researchers, chemists, and drug development professionals, offering a synthesis of foundational knowledge and practical, field-proven protocols to empower further investigation into this and similar compounds.
Core Molecular Profile and Synthesis
Physicochemical Characteristics
4-Ethyl-3-octanol (IUPAC name: 4-ethyloctan-3-ol) is a secondary alcohol characterized by an eight-carbon chain with an ethyl group at the fourth position and a hydroxyl group at the third.[1][2] This structure imparts specific properties, such as moderate hydrophobicity and a boiling point characteristic of medium-chain alcohols, which are crucial for its volatility and interaction with biological systems.[1]
Table 1: Physicochemical Properties of 4-Ethyl-3-octanol
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂O | PubChem[2] |
| Molecular Weight | 158.28 g/mol | PubChem[2] |
| CAS Number | 19781-26-1 | PubChem[2] |
| IUPAC Name | 4-ethyloctan-3-ol | PubChem[2] |
| Boiling Point (Predicted) | 519.50 K (246.35 °C) | Cheméo[3] |
| Water Solubility (log₁₀WS, Predicted) | -3.14 mol/L | Cheméo[3] |
| Octanol/Water Partition Coeff. (logP, Predicted) | 3.6 | PubChemLite[4] |
| Appearance | Not specified, likely a colorless liquid | Inferred |
| Hazards | Causes skin and serious eye irritation; may cause respiratory irritation.[2] | PubChem[2] |
Chemical Synthesis
The synthesis of 4-Ethyl-3-octanol is most commonly achieved through the reduction of its corresponding ketone, 4-ethyl-3-octanone. The choice of reducing agent and reaction conditions can be tailored for laboratory-scale or industrial production.
-
Laboratory-Scale Synthesis: Utilizes reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).[1] These methods offer high yields and stereochemical control, which can be critical for biological activity studies.
-
Industrial-Scale Synthesis: For larger quantities, catalytic hydrogenation is the preferred method. This involves reacting 4-ethyl-3-octanone with hydrogen gas under pressure using a palladium on carbon (Pd/C) catalyst.[1] This process is more cost-effective and scalable.
Below is a diagram illustrating the primary synthesis pathway.
Caption: General synthesis pathway for 4-Ethyl-3-octanol via ketone reduction.
Natural Occurrence and Biological Roles
While synthetic routes are well-established, the significance of 4-Ethyl-3-octanol is rooted in its presence in nature and its diverse biological functions. As a VOC, its volatility allows it to act as a signal molecule over distances.
Occurrence in Flora and Fauna
4-Ethyl-3-octanol has been identified as a volatile component in various natural sources:
-
In Plants: It is found in some fruits and essential oils, contributing to their characteristic aroma profiles. For instance, various octanol isomers are known constituents of guava and are used in fragrance and flavor formulations due to their pleasant, earthy, and mushroom-like odors.[1][5][6]
-
As a Semiochemical: In the context of chemical ecology, VOCs like 4-Ethyl-3-octanol can function as semiochemicals—chemicals that mediate interactions between organisms.[7][8] These can be classified as pheromones (intraspecific communication) or allelochemicals like allomones and kairomones (interspecific communication).[9] While specific pheromonal activity for 4-Ethyl-3-octanol is an area of active research, structurally similar compounds are well-documented insect attractants and recognition cues.[9][10]
Documented Biological Activities
Beyond its role as a signaling molecule, research has pointed to other potential biological activities:
-
Antimicrobial Properties: Some studies suggest that medium-chain alcohols, including isomers of octanol, possess antimicrobial efficacy against common pathogens like Escherichia coli and Staphylococcus aureus.[1] This activity is often attributed to the disruption of bacterial cell membranes.[1]
-
Antioxidant Properties: There is evidence that certain related compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential benefits for metabolic health.[1][11]
-
Drug Delivery: The amphiphilic nature of 4-Ethyl-3-octanol gives it potential applications in drug delivery systems, where it may enhance the absorption of therapeutic agents across biological membranes.[1]
Analytical Workflows for Research
A robust and validated analytical workflow is paramount for accurately identifying and quantifying 4-Ethyl-3-octanol in complex biological matrices and for elucidating its function.
Caption: A comprehensive workflow for the analysis of 4-Ethyl-3-octanol.
Protocol: VOC Extraction using HS-SPME
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient method for extracting VOCs from a sample's headspace, making it ideal for analyzing insect or plant emissions.[10][12]
Causality: The choice of SPME fiber is critical. A fiber with a mixed-phase coating, such as Carboxen/Polydimethylsiloxane (CAR/PDMS), is often selected for its ability to adsorb a wide range of analytes, from very volatile to semi-volatile compounds.[12]
Protocol Steps:
-
Sample Preparation: Place a known quantity of the biological material (e.g., 1-5 insect specimens or 1g of plant tissue) into a 20 mL glass headspace vial.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum cap to allow the headspace to equilibrate.
-
Incubation: Place the vial in a heating block or water bath set to a temperature that encourages volatilization without degrading the sample (e.g., 40-60°C) for 30 minutes.
-
Extraction: Manually or using an autosampler, expose the SPME fiber to the vial's headspace for a predetermined time (e.g., 30-60 minutes) at the same temperature.
-
Desorption: Immediately transfer the fiber to the heated injection port of the gas chromatograph for thermal desorption of the collected analytes.
Protocol: Identification via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying individual volatile compounds from a complex mixture.[13][14][15]
Causality: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used for semiochemical analysis as it separates compounds primarily based on their boiling points, which is effective for a homologous series of hydrocarbons and their derivatives like alcohols.
Table 2: Example GC-MS Parameters for 4-Ethyl-3-octanol Analysis
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | Standard column for resolving a wide range of VOCs. |
| Injector Temp. | 250 °C | Ensures rapid and complete thermal desorption from the SPME fiber. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic resolution. |
| Oven Program | 40°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A temperature gradient to separate highly volatile compounds at the start and elute heavier, semi-volatile compounds later. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 450 m/z | Captures the molecular ion and key fragments of C10 alcohols and other relevant VOCs. |
Identification:
-
Mass Spectrum Matching: The resulting mass spectrum is compared against spectral libraries like NIST and Wiley for a tentative identification.[16]
-
Kovats Retention Index (KI): To confirm identity, the retention time of the unknown peak is compared to the retention times of a homologous series of n-alkanes run under the same conditions. The calculated KI is then compared to published values for 4-Ethyl-3-octanol.
Protocol: Functional Bioassay using EAG
Electroantennography (EAG) measures the summated electrical potential from an insect's antenna in response to an odor stimulus.[17] It is a powerful screening tool to determine if a compound is neurologically detected by a target insect.[18][19]
Causality: This protocol is self-validating by including a negative control (solvent puff) to measure any mechanosensory response and a positive control (a known pheromone or host volatile) to ensure the antennal preparation is viable.[19]
Protocol Steps:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base.[17]
-
Mounting: The antenna is mounted between two electrodes using conductive gel. The base is connected to the ground electrode, and the distal tip is connected to the recording electrode.[19]
-
Airflow: A continuous stream of humidified, purified air is passed over the antenna.
-
Stimulus Delivery: A defined volume of air (a "puff") containing a known concentration of 4-Ethyl-3-octanol (dissolved in a solvent like hexane and applied to filter paper inside a Pasteur pipette) is injected into the continuous airstream.
-
Recording: The change in electrical potential (depolarization) across the antenna is recorded in millivolts (mV).
-
Controls: The procedure is repeated with a solvent-only puff (negative control) and a known active compound (positive control).
-
Dose-Response: The assay is typically performed across a range of concentrations (e.g., 1 ng to 1 µg) to establish a dose-response relationship.
Concluding Remarks and Future Directions
4-Ethyl-3-octanol stands as a compelling example of a multifunctional volatile organic compound. Its presence in natural systems, coupled with its diverse biological activities, highlights its importance in chemical ecology and its potential in applied sciences. For researchers, the key to unlocking its full potential lies in the rigorous application of modern analytical techniques. The workflows detailed in this guide—from precise extraction and GC-MS identification to functional validation with EAG—provide a robust framework for investigation.
Future research should focus on conclusively identifying the specific semiochemical roles of 4-Ethyl-3-octanol in various insect species, exploring its biosynthetic pathways in plants, and further validating its purported antimicrobial and therapeutic properties. Such efforts will not only deepen our fundamental understanding of chemical communication but may also pave the way for novel applications in sustainable agriculture, food preservation, and medicine.
References
-
In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]
-
4-Ethyl-3-octanol | C10H22O | CID 140600. PubChem, NIH. [Link]
-
Cytotoxic and Antioxidant Properties of Natural Bioactive Monoterpenes Nerol, Estragole, and 3,7-Dimethyl-1-Octanol. Semantic Scholar. [Link]
-
Chemistry Investigatory Project Presence of Oxalate Ions in Guava at Different Stages of Ripening. Scribd. [Link]
-
Chemical Properties of 4-Ethyl-3-octanol (CAS 19781-26-1). Cheméo. [Link]
-
3-Ethyloctan-4-ol | C10H22O | CID 143954. PubChem. [Link]
-
4-ethyl-3-octanol (C10H22O). PubChemLite. [Link]
-
Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. [Link]
-
Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae. MDPI. [Link]
- ELECTROANTENNOGRAPHY. (URL not available)
-
Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry. MDPI. [Link]
-
Gas chromatography-mass spectrometry (GC-MS) analysis of natural... ResearchGate. [Link]
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4-Ethyl-3-octanol. NIST WebBook. [Link]
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Field and laboratory electroantennographic measurements of pheromone plume structure correlated with oriental fruit moth behaviour. Entomology. [Link]
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Chemical compounds associated with Schistocerca piceifrons piceifrons (Orthoptera: Acrididae), by Gas Chromatography–Mass Spectrometry analysis. Journal of Insect Science, Oxford Academic. [Link]
-
(PDF) Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. ResearchGate. [Link]
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3-ethyl-4-octanol. ChemSynthesis. [Link]
-
A Step-by-Step Guide to Mosquito Electroantennography. JoVE. [Link]
- Modern Analytical Technique for Characterization Organic Compounds. (URL not available)
-
Identification of biomarker volatile organic compounds released by three stored-grain insect pests in wheat. Murdoch Research Portal. [Link]
-
THE CHEMICAL DIVERSITY OF MIDGE PHEROMONES. Greenwich Academic Literature Archive (GALA). [Link]
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In-situ lipid profiling of insect pheromone glands by Direct Analysis in Real Time Mass Spectrometry. bioRxiv. [Link]
-
Electroantennogram and Single Sensillum Recording in Insect Antennae. ResearchGate. [Link]
-
(PDF) Biological Activities of Natural Products III. ResearchGate. [Link]
-
Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. PMC, NIH. [Link]
-
Halal Food and Metrology: Ethyl Alcohol Contents of Beverages. ACG Publications. [Link]
-
Semiochemical compound: 4-Ethylphenol | C8H10O. The Pherobase. [Link]
-
Potential of volatile organic compounds in the management of insect pests and diseases of food legumes: a comprehensive review. Frontiers. [Link]
-
3-octanol. The Good Scents Company. [Link]
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- 1. 4-Ethyl-3-octanol | 19781-26-1 | Benchchem [benchchem.com]
- 2. 4-Ethyl-3-octanol | C10H22O | CID 140600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyl-3-octanol (CAS 19781-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. PubChemLite - 4-ethyl-3-octanol (C10H22O) [pubchemlite.lcsb.uni.lu]
- 5. scribd.com [scribd.com]
- 6. 3-octanol, 589-98-0 [thegoodscentscompany.com]
- 7. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contribution of Gas Chromatography—Mass Spectrometry (GC-MS) to the Volatile Organic Compound Profile of Vespa velutina nigrithorax Larvae | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
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- 14. ijpsjournal.com [ijpsjournal.com]
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- 16. 4-Ethyl-3-octanol [webbook.nist.gov]
- 17. ockenfels-syntech.com [ockenfels-syntech.com]
- 18. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 19. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 4-Ethyl-3-octanol: A Technical Guide for Researchers
Introduction
4-Ethyl-3-octanol (C₁₀H₂₂O, Molar Mass: 158.28 g/mol ) is a secondary alcohol with a branched aliphatic structure.[1][2][3] As with any synthesized or isolated compound intended for further research or development, unambiguous structural confirmation is a critical first step. Spectroscopic techniques provide a powerful, non-destructive suite of tools for molecular characterization. This guide offers an in-depth analysis of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for 4-Ethyl-3-octanol. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a comprehensive understanding of how these techniques collectively verify the compound's structure.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a volatile compound like 4-Ethyl-3-octanol, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: A dilute solution of 4-Ethyl-3-octanol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10 µg/mL.
-
Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms, a nonpolar column) is used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes. This program ensures the separation of the analyte from any impurities and the solvent.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Ion Source Temperature: 230 °C.
-
Data Interpretation
The electron ionization mass spectrum of 4-Ethyl-3-octanol is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 158, which is common for alcohols due to rapid fragmentation. The spectrum is instead defined by a series of fragment ions that provide clear structural evidence.
| m/z | Proposed Fragment | Significance |
| 129 | [M - C₂H₅]⁺ | Loss of the ethyl group from the C3 position via α-cleavage. |
| 101 | [M - C₄H₉]⁺ | Loss of the butyl group from the C4 position via α-cleavage. |
| 87 | [C₅H₁₁O]⁺ | α-cleavage with loss of the butyl group at C4. |
| 59 | [C₃H₇O]⁺ | α-cleavage with loss of the ethyl group at C3 and the butyl group at C4. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment in hydrocarbon chains. |
The fragmentation pattern is dominated by α-cleavage, the characteristic fragmentation pathway for alcohols, which involves the cleavage of the C-C bond adjacent to the oxygen atom. The two primary α-cleavage pathways for 4-Ethyl-3-octanol are the loss of the butyl group and the loss of the ethyl group attached to the carbinol carbon, leading to the formation of fragment ions at m/z 87 and m/z 129 respectively.
Visualization of Fragmentation
Caption: Primary fragmentation pathways of 4-Ethyl-3-octanol in EI-MS.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: As a liquid, 4-Ethyl-3-octanol can be analyzed neat. A single drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is applied, and the sample spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
Data Interpretation
The IR spectrum of 4-Ethyl-3-octanol displays characteristic absorption bands that confirm its alcoholic and aliphatic nature.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~3350 (broad) | O-H stretch | The broadness of this peak is a hallmark of hydrogen bonding between alcohol molecules. This is strong evidence for the presence of a hydroxyl group. |
| 2960-2850 | C-H stretch | These strong absorptions are characteristic of the stretching vibrations of C-H bonds in the aliphatic (sp³ hybridized) ethyl and octyl chains. |
| ~1460 and ~1380 | C-H bend | Bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups in the alkyl chains. |
| ~1100 | C-O stretch | This absorption is due to the stretching of the carbon-oxygen single bond. For a secondary alcohol, this peak is typically found in the 1150-1075 cm⁻¹ range, consistent with the structure of 4-Ethyl-3-octanol. |
The presence of a strong, broad O-H stretching band and a C-O stretching band in the secondary alcohol region, combined with the characteristic aliphatic C-H stretches, provides compelling evidence for the structure of 4-Ethyl-3-octanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Approximately 10-20 mg of 4-Ethyl-3-octanol is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire both ¹H and ¹³C spectra.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 transients.
-
¹³C NMR: A proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is run to obtain singlets for each unique carbon. A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be complex due to the presence of multiple, similar alkyl environments.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H on C3 (CH-OH) | ~3.4 - 3.6 | Multiplet | 1H |
| OH | ~1.5 - 3.0 (variable) | Broad Singlet | 1H |
| CH₂ of ethyl group at C4 | ~1.2 - 1.5 | Multiplet | 2H |
| CH₂ of ethyl group at C3 | ~1.2 - 1.5 | Multiplet | 2H |
| CH on C4 | ~1.2 - 1.5 | Multiplet | 1H |
| Other CH₂ groups in octyl chain | ~1.2 - 1.4 | Multiplet | 8H |
| CH₃ of ethyl group at C4 | ~0.9 | Triplet | 3H |
| CH₃ of ethyl group at C3 | ~0.9 | Triplet | 3H |
| CH₃ of octyl chain (C8) | ~0.9 | Triplet | 3H |
Interpretation Insights:
-
The proton attached to the carbon bearing the hydroxyl group (H-3) is expected to be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atom.
-
The hydroxyl proton signal will be a broad singlet, and its chemical shift is highly dependent on concentration and temperature. Its identity can be confirmed by a D₂O exchange experiment, where the peak would disappear.
-
The terminal methyl groups of the various alkyl chains are expected to appear as overlapping triplets around 0.9 ppm.
-
The numerous methylene (CH₂) protons and the methine (CH) proton at C4 would produce a complex, overlapping multiplet region between approximately 1.2 and 1.5 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |
| C3 (CH-OH) | ~75 - 80 | The most downfield signal in the aliphatic region due to the direct attachment to the electronegative oxygen atom. |
| C4 (CH) | ~45 - 50 | A methine carbon adjacent to the carbinol carbon. |
| C2 (CH₂) | ~30 - 35 | Methylene carbon adjacent to the carbinol carbon. |
| C5 (CH₂) | ~28 - 33 | Methylene carbon in the octyl chain. |
| Ethyl CH₂ (at C4) | ~25 - 30 | Methylene carbon of the ethyl substituent. |
| C6 (CH₂) | ~22 - 27 | Methylene carbon in the octyl chain. |
| C7 (CH₂) | ~22 - 27 | Methylene carbon in the octyl chain. |
| C1 (CH₃) | ~10 - 15 | Methyl carbon of the ethyl group at C3. |
| C8 (CH₃) | ~14 | Terminal methyl carbon of the octyl chain. |
| Ethyl CH₃ (at C4) | ~10 - 15 | Methyl carbon of the ethyl substituent. |
Interpretation Insights:
-
The chemical shift of C3 is highly characteristic of a carbon atom bonded to a hydroxyl group.
-
The remaining nine signals will be in the upfield aliphatic region of the spectrum. Distinguishing between the various CH₂ and CH₃ carbons would likely require advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC).
Visualization of Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic confirmation of a chemical structure.
Conclusion
The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for the structural elucidation of 4-Ethyl-3-octanol. MS confirms the molecular mass and reveals a fragmentation pattern consistent with the proposed structure. IR spectroscopy identifies the key functional groups—the hydroxyl group and the aliphatic hydrocarbon chains. Finally, NMR spectroscopy, even when relying on predicted data, maps out the unique carbon and proton environments, confirming the connectivity and completing the structural puzzle. This multi-faceted approach ensures the highest degree of confidence in the identity and purity of the compound, a prerequisite for its use in research and development.
References
-
PubChem. 4-Ethyl-3-octanol. National Center for Biotechnology Information. [Link]
-
NIST. 4-Ethyl-3-octanol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of 4-Ethyl-3-octanol Enantiomers
Executive Summary
4-Ethyl-3-octanol (CAS 19781-26-1) is a branched chiral alcohol often implicated as an aggregation pheromone component in Coleopteran species (e.g., Rhynchophorus weevils). The molecule possesses two adjacent stereocenters at C3 and C4, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).
Conventional synthesis via Grignard addition to 2-ethylhexanal yields a mixture of diastereomers with poor stereocontrol. This Application Note details a modular, high-fidelity stereoselective synthesis designed for research and drug development applications requiring >98% ee/de. The protocol utilizes Evans Asymmetric Alkylation to establish the C4 stereocenter, followed by a Corey-Bakshi-Shibata (CBS) Reduction to set the C3 hydroxyl center with absolute control.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two critical stereodefining events. This modular approach allows the specific generation of any of the four stereoisomers by simply selecting the appropriate enantiomer of the Evans auxiliary and the CBS catalyst.
Logical Pathway
-
C4 Stereocenter (Branching): Established via asymmetric alkylation of a hexanoyl imide using an Evans auxiliary. This ensures high enantiopurity of the carbon backbone.
-
C3 Stereocenter (Hydroxyl): Established via reagent-controlled asymmetric reduction of the intermediate ketone (4-ethyl-3-octanone).
Figure 1: Retrosynthetic logic flow for the modular construction of 4-ethyl-3-octanol.
Detailed Experimental Protocols
Phase 1: Establishment of C4 Stereocenter (Evans Alkylation)
Objective: Synthesis of (2R)-2-ethylhexanoic acid derivative. Mechanism: The bulky benzyl group of the oxazolidinone auxiliary sterically shields one face of the enolate, forcing the electrophile (Ethyl Iodide) to attack from the opposite side.
Reagents:
-
(S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)
-
Hexanoyl chloride
-
n-Butyllithium (n-BuLi) or NaHMDS
-
Ethyl Iodide (EtI)
Protocol:
-
Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min. Add Hexanoyl chloride (1.1 equiv). Warm to 0°C and stir for 2 hours. Quench with sat. NH₄Cl. Isolate the imide via flash chromatography.
-
Asymmetric Alkylation:
-
Cool a solution of the Hexanoyl-imide (1.0 equiv) in dry THF to -78°C.
-
Add NaHMDS (1.1 equiv) dropwise to form the (Z)-enolate. Stir for 45 min.
-
Add Ethyl Iodide (5.0 equiv) rapidly.
-
Allow the reaction to warm slowly to -20°C over 4 hours.
-
Critical Control Point: Maintain temperature strictly below 0°C to prevent enolate equilibration which lowers diastereoselectivity.
-
Workup: Quench with dilute HCl/NH₄Cl. Extract with EtOAc.[1]
-
-
Purification: Recrystallize or perform column chromatography to isolate the alkylated product (dr typically >98:2).
Phase 2: Transformation to Chiral Ketone
Objective: Convert the imide to (4R)-4-ethyl-3-octanone without racemizing the alpha-center.
Protocol:
-
Weinreb Amide Formation:
-
To a solution of the alkylated imide in THF at 0°C, add N,O-dimethylhydroxylamine hydrochloride (3.0 equiv) and AlMe₃ (3.0 equiv) (Caution: Pyrophoric).
-
Stir until TLC indicates consumption of the imide.
-
Why this method? Direct addition of Grignard to the imide often leads to over-addition or ring opening. The Weinreb amide prevents over-addition and stabilizes the tetrahedral intermediate.
-
-
Grignard Addition:
-
Dissolve the purified Weinreb amide in dry THF at 0°C.
-
Add Ethylmagnesium bromide (EtMgBr, 1.2 equiv) dropwise.
-
Stir for 1 hour. Quench with 1M HCl.
-
Result: Pure (4R)-4-ethyl-3-octanone (or 4S depending on auxiliary used).
-
Phase 3: Stereoselective CBS Reduction (Sets C3)
Objective: Reduce the ketone to the alcohol with control over the C3 stereocenter.
Reagents:
Protocol:
-
Flame-dry all glassware under Argon.
-
Dissolve the CBS catalyst (0.1 equiv) in dry THF.
-
Add BH₃·THF (0.6 equiv) to the catalyst solution at room temperature to activate the catalyst.
-
Cool the mixture to -40°C.
-
Simultaneously add a solution of the chiral ketone (1.0 equiv) and additional BH₃·THF (0.6 equiv) slowly over 1 hour via syringe pump.
-
Note: Slow addition keeps the concentration of free ketone low, ensuring reduction occurs only via the chiral catalyst complex.
-
-
Monitor by TLC.[1] Upon completion, quench carefully with Methanol (Caution: H₂ gas evolution).
-
Workup: Oxidative workup (NaOH/H₂O₂) is sometimes used if boranes persist, but simple methanolysis followed by concentration and chromatography is usually sufficient for BH₃·THF.
Stereochemical Outcome & Selection Guide
To target a specific isomer, use the following combination of reagents. (Note: "Anti" and "Syn" refer to the relative relationship between the Ethyl group at C4 and the Hydroxyl at C3).
| Target Isomer | Step 1: Evans Auxiliary | Step 3: CBS Catalyst | Predicted Major Product |
| (3R, 4R) | (R)-Auxiliary | (R)-Me-CBS | Anti-isomer |
| (3S, 4S) | (S)-Auxiliary | (S)-Me-CBS | Anti-isomer |
| (3R, 4S) | (S)-Auxiliary | (R)-Me-CBS | Syn-isomer |
| (3S, 4R) | (R)-Auxiliary | (S)-Me-CBS | Syn-isomer |
Note: The "Match/Mismatch" effect may cause yield variations. The "Anti" relationship is generally favored by Felkin-Anh control, so the "Syn" synthesis (Mismatch case) may require higher catalyst loading (20 mol%) and lower temperatures (-78°C).
Analytical Validation (QC)
Trustworthiness in synthesis requires rigorous validation.[1]
Chiral Gas Chromatography (GC)
Separation of all four stereoisomers is achievable using cyclodextrin-based stationary phases.
-
Column: Beta-DEX 120 or Hydrodex β-TBDAc (30 m x 0.25 mm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temperature Program: 60°C (hold 2 min) -> 2°C/min -> 140°C.
-
Detection: FID (250°C).
-
Expected Elution: Lower boiling isomers (usually syn) elute before anti, but standards must be injected for confirmation.
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 3.55 (m, 1H, CH-OH), 1.45-1.20 (m, alkyl chain).
-
Determination of Absolute Configuration: Convert the alcohol to the Mosher Ester (using (R)- and (S)-MTPA chloride). Analyze the chemical shift differences (Δδ) of the protons adjacent to the chiral center to assign configuration.
Expert Troubleshooting & Insights
-
Racemization at C4: The alpha-proton at C4 is acidic in the ketone intermediate. Avoid strong bases during the workup of the Weinreb amide reaction. Use buffered quenching solutions.
-
Incomplete Alkylation: In Step 1, if the alkylation yield is low, ensure the NaHMDS is fresh. Old base leads to incomplete enolization. Addition of DMPU (10%) can accelerate the alkylation of the hindered enolate.
-
Boron Impurities: After CBS reduction, boron residues can complex with the alcohol, making it streak on silica gel. A thorough wash with 2M NaOH or an oxidative workup ensures clean isolation.
References
-
Evans, D. A., et al. "Enantioselective alkylation of chiral enolates." Journal of the American Chemical Society, 1982, 104(6), 1737–1739. Link
-
Corey, E. J., Bakshi, R. K., & Shibata, S. "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines."[2] Journal of the American Chemical Society, 1987, 109(18), 5551–5553. Link
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815–3818. Link
-
Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A, 2001, 906(1-2), 275-299. Link
Sources
4-Ethyl-3-octanol in the synthesis of bioactive molecules
Application Note: 4-Ethyl-3-octanol in the Synthesis of Bioactive Molecules
Abstract
4-Ethyl-3-octanol (CAS 19781-26-1) is a branched-chain chiral alcohol exhibiting significant amphiphilic properties and antimicrobial bioactivity. Structurally homologous to the aggregation pheromones of the Rhynchophorus weevil genus (e.g., ferrugineol, cruentol), it serves as a critical scaffold in the study of structure-activity relationships (SAR) for semiochemicals and membrane-active agents. Recently identified as a major secondary metabolite in the endophytic fungus Paradendryphiella arenariae, its utility has expanded into the development of natural product-based antimicrobials and corrosion inhibitors. This guide details the stereoselective synthesis, purification, and bioactive characterization of 4-ethyl-3-octanol.
Introduction: The Chiral Scaffold
The pharmacological and biological value of 4-ethyl-3-octanol lies in its specific carbon skeleton, which features two adjacent stereocenters at C3 and C4.[1] This "vicinal stereogenicity" creates four possible stereoisomers (two enantiomeric pairs: erythro and threo).
-
Natural Occurrence: Identified as a bioactive volatile in Paradendryphiella arenariae, an endophyte of the medicinal plant Centella asiatica [1].
-
Pheromone Homology: It is a structural isomer of 5-methyl-4-octanol (Cruentol) and a homolog of 4-methyl-5-nonanol (Ferrugineol), the primary aggregation pheromones of the palm weevil. This makes it an invaluable probe for mapping the steric tolerance of pheromone binding proteins (PBPs) [2].
-
Industrial Utility: Its amino-derivatives (e.g., 2-amino-4-ethyl-3-octanol) are potent biocides and corrosion inhibitors in aqueous systems [3].
Synthetic Protocol: 4-Ethyl-3-octanol
The most robust route to the 4-ethyl-3-octanol skeleton is the Grignard addition of ethylmagnesium bromide to 2-ethylhexanal. While this yields a racemic mixture of diastereomers, subsequent enzymatic kinetic resolution (EKR) allows for the isolation of enantiopure fractions.
Reaction Logic & Mechanism
The reaction proceeds via the nucleophilic attack of the ethyl carbanion on the carbonyl carbon of 2-ethylhexanal.
-
Substrate: 2-Ethylhexanal (cheap, readily available).
-
Reagent: Ethylmagnesium bromide (EtMgBr).
-
Stereochemistry: The pre-existing chiral center at C2 of the aldehyde (which becomes C4 in the product) induces 1,2-asymmetric induction (Cram's Rule/Felkin-Anh model), typically favoring the anti (threo) diastereomer, though selectivity is moderate without chiral ligands.
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow for the production of 4-ethyl-3-octanol via Grignard addition.
Detailed Experimental Protocol
Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. Perform all steps under an inert atmosphere (Nitrogen or Argon).
Materials
-
2-Ethylhexanal (≥99%, anhydrous)
-
Ethylmagnesium bromide (3.0 M in diethyl ether)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aqueous solution)
-
Magnesium sulfate (anhydrous)
Step-by-Step Procedure
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Charge: Add 100 mL of anhydrous THF to the flask. Cool the system to 0°C using an ice/water bath.
-
Reagent Addition: Transfer 40 mL of Ethylmagnesium bromide (3.0 M, 120 mmol, 1.2 equiv) to the flask via cannula.
-
Substrate Addition: Dilute 12.8 g (100 mmol) of 2-ethylhexanal in 20 mL anhydrous THF. Load this solution into the addition funnel.
-
Reaction: Dropwise add the aldehyde solution to the Grignard reagent over 30 minutes. Maintain internal temperature <10°C.
-
Observation: The solution may turn cloudy or milky white (magnesium alkoxide formation).
-
-
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor by TLC (10% EtOAc/Hexane) or GC-MS.
-
Quench: Cool back to 0°C. Cautiously add 50 mL of saturated NH₄Cl solution dropwise. Caution: Exothermic reaction.
-
Workup:
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine organic phases and wash with brine (1 x 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation (bp ~85-90°C at 10 mmHg) or flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes).
Yield Expectation: 85-92% (Colorless oil).
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity | >98.0% | GC-FID |
| Molecular Weight | 158.28 g/mol | Calc. |
| Mass Spectrum | m/z 158 [M]+, 129 [M-Et]+, 59 [Base Peak] | GC-MS (EI) |
| Refractive Index | 1.435 - 1.440 (20°C) | Refractometer |
| Solubility | Soluble in EtOH, Et₂O, DMSO; Insoluble in H₂O | Solubility Test |
Key NMR Signals (CDCl₃, 400 MHz):
-
¹H NMR: δ 3.55 (m, 1H, CH-OH), 1.2-1.6 (m, multiplet, methylene envelope), 0.85-0.95 (m, 9H, terminal methyls).
-
¹³C NMR: Characteristic peaks at δ 74.5 (C3, CH-OH) and δ 42.1 (C4, CH-Et).
Applications in Bioactive Molecule Synthesis
Antimicrobial & Antifungal Agents
As isolated from Paradendryphiella arenariae, 4-ethyl-3-octanol disrupts fungal cell membranes.
-
Protocol for Activity Assay: Emulsify 4-ethyl-3-octanol (0.1% v/v) in PBS with 0.05% Tween-80. Apply to fungal culture plates (e.g., Fusarium spp.). Measure Zone of Inhibition (ZOI) after 24h.
Pheromone Synergists
In pest management, this molecule is used to test the specificity of weevil aggregation receptors.
-
Field Application: It is often deployed in combination with ethyl acetate and fermenting bait to evaluate synergistic attraction in Rhynchophorus trapping systems [4].
Biocidal Amino-Alcohols
The alcohol can be converted to 2-amino-4-ethyl-3-octanol via a Ritter reaction or by starting with a nitro-aldol (Henry) reaction followed by reduction. This derivative is a registered biocide for metalworking fluids due to its stability in alkaline environments [3].
References
-
Natural Occurrence: Paradendryphiella arenariae an endophytic fungus of Centella asiatica inhibits the bacterial pathogens of fish and shellfish. PubMed Central. Available at: [Link]
-
Pheromone Homology: Identification of Pheromone Synergists for Rhynchophorus ferrugineus Trapping Systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Industrial Application: Aminoalcohol and biocide compositions for aqueous based systems.[2] U.S. Patent 9,034,929. Available at:
-
Chemical Data: 4-Ethyl-3-octanol Compound Summary. PubChem. Available at: [Link]
Sources
Application Note: Mass Spectrometry Fragmentation Analysis of 4-Ethyl-3-octanol for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 4-Ethyl-3-octanol. As a branched secondary alcohol, its mass spectrum is characterized by distinct fragmentation pathways, primarily α-cleavage and dehydration. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this compound in complex mixtures, a common requirement in pharmaceutical research and development. This document outlines the theoretical basis for its fragmentation, presents a detailed protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and provides visual aids to illustrate the key fragmentation mechanisms.
Introduction: The Significance of Mass Spectrometry in Compound Identification
Mass spectrometry is an indispensable analytical technique in modern chemical and pharmaceutical sciences. Its ability to provide molecular weight and structural information from minute sample quantities makes it a cornerstone of compound identification, purity assessment, and metabolic studies. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation, yielding a characteristic fingerprint for a given molecule. For alcohols, these fragmentation patterns are highly predictable and informative.[1][2]
4-Ethyl-3-octanol (C₁₀H₂₂O, MW: 158.28 g/mol ) is a branched secondary alcohol.[3] The position of the hydroxyl group and the branching of the alkyl chains significantly influence its fragmentation behavior upon electron impact. The most probable fragmentation pathways for alcohols are α-cleavage and dehydration (loss of a water molecule).[4][5][6]
Predicted Mass Spectrometry Fragmentation Pathways of 4-Ethyl-3-octanol
Upon ionization in an EI source, 4-Ethyl-3-octanol forms an unstable molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 158. Due to its instability, the molecular ion peak is often of low abundance or entirely absent in the spectra of alcohols.[2][7] The primary fragmentation routes are detailed below.
α-Cleavage: The Dominant Fragmentation Pathway
α-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. This process is driven by the formation of a resonance-stabilized oxonium ion.[1][4] For 4-Ethyl-3-octanol, there are two potential sites for α-cleavage, leading to the formation of two primary fragment ions.
-
Cleavage of the C3-C2 bond: This involves the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at m/z 129 .
-
Cleavage of the C3-C4 bond: This involves the loss of a pentyl radical (•CH₂(CH₂)₃CH₃), leading to the formation of a fragment ion at m/z 87 .
The stability of the resulting carbocation and the expelled radical influences the relative abundance of these fragment ions.
Dehydration: Loss of Water
A common fragmentation pathway for alcohols is the elimination of a neutral water molecule (H₂O), resulting in a fragment ion with a mass 18 units less than the molecular ion.[2][5] For 4-Ethyl-3-octanol, this would produce a radical cation of 4-ethyl-3-octene at m/z 140 .[8]
Secondary Fragmentation
The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that contribute to the complexity of the mass spectrum. For instance, the ion at m/z 87 could lose an ethene molecule (C₂H₄) to form an ion at m/z 59 .
Other Potential Fragmentations
Cleavage of the alkyl chains at other positions can also occur, leading to a series of hydrocarbon fragments, typically with m/z values corresponding to [CₙH₂ₙ₊₁]⁺ (e.g., m/z 29, 43, 57, 71).
Predicted Mass Spectrum Data
The following table summarizes the predicted key fragment ions for 4-Ethyl-3-octanol.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 158 | [C₁₀H₂₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 140 | [C₁₀H₂₀]⁺˙ | [M - H₂O]⁺˙ (Dehydration) |
| 129 | [C₈H₁₇O]⁺ | α-cleavage (Loss of •C₂H₅) |
| 87 | [C₅H₁₁O]⁺ | α-cleavage (Loss of •C₅H₁₁) |
| 59 | [C₃H₇O]⁺ | Secondary fragmentation from m/z 87 (Loss of C₂H₄) |
| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation |
| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation |
| 29 | [C₂H₅]⁺ | Alkyl chain fragmentation |
Visualizing the Fragmentation Pathways
The following diagrams, generated using DOT language, illustrate the primary fragmentation pathways of 4-Ethyl-3-octanol.
Caption: Primary fragmentation pathways of 4-Ethyl-3-octanol.
Caption: A typical workflow for GC-MS analysis.
Protocol: GC-MS Analysis of 4-Ethyl-3-octanol
This protocol provides a general procedure for the analysis of 4-Ethyl-3-octanol using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. Instrument parameters may require optimization based on the specific instrumentation and analytical goals.
Materials and Reagents
-
4-Ethyl-3-octanol standard
-
High-purity methanol or dichloromethane (GC grade)
-
2 mL autosampler vials with caps
-
Microsyringe
Sample Preparation
-
Prepare a stock solution of 4-Ethyl-3-octanol at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol).
-
Perform a serial dilution to prepare a working solution of approximately 10 µg/mL.
-
Transfer the working solution to an autosampler vial.
GC-MS Instrumentation and Parameters
The following are typical starting parameters for a GC-MS system.
| GC Parameter | Setting |
| Injection Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | m/z 35 - 350 |
| Scan Rate | 2 scans/sec |
Data Analysis
-
Acquire the total ion chromatogram (TIC) and identify the peak corresponding to 4-Ethyl-3-octanol based on its retention time.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments and library spectra (e.g., NIST).
-
Confirm the presence of key fragment ions such as m/z 129, 87, and 140.
Conclusion
The mass spectrometry fragmentation of 4-Ethyl-3-octanol is characterized by predictable pathways, primarily α-cleavage and dehydration, which provide a reliable basis for its identification. The protocol outlined in this application note serves as a robust starting point for researchers and professionals in drug development for the routine analysis of this and similar branched alcohols. A thorough understanding of these fragmentation mechanisms is essential for accurate structural elucidation and confident compound identification in complex analytical workflows.
References
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 4-Ethyl-3-octanol. [Link]
-
PubChem. (n.d.). 4-Ethyl-3-octene. [Link]
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Application Notes and Protocols for 4-Ethyl-3-octanol in Flavor and Fragrance Chemistry
Introduction: Unveiling the Potential of a Unique Branched Alcohol
In the intricate world of flavor and fragrance chemistry, the discovery and application of novel aroma compounds are paramount to innovation. 4-Ethyl-3-octanol, a secondary branched-chain alcohol, presents a compelling profile for researchers and product developers. While less ubiquitous than its close isomers, its unique structural characteristics suggest a nuanced olfactory contribution, making it a valuable ingredient for creating sophisticated and distinctive flavor and fragrance formulations.
This comprehensive guide serves as a technical resource for researchers, scientists, and drug development professionals. It delves into the chemical properties, synthesis, and, most importantly, the practical applications of 4-Ethyl-3-octanol. By providing detailed protocols and contextual insights, this document aims to empower users to effectively harness the potential of this intriguing molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Ethyl-3-octanol is fundamental to its effective application.
| Property | Value | Source |
| IUPAC Name | 4-ethyloctan-3-ol | |
| CAS Number | 19781-26-1 | |
| Molecular Formula | C₁₀H₂₂O | |
| Molecular Weight | 158.28 g/mol | |
| Appearance | Colorless liquid (estimated) | - |
| Odor | Pleasant | |
| Boiling Point | 201.00 to 203.00 °C @ 760.00 mm Hg (for isomer 4-ethyloctanal) | |
| Flash Point | 159.00 °F. TCC ( 70.56 °C. ) (for isomer 4-ethyloctanal) | |
| Solubility | Insoluble in water, Soluble in Alcohol | (for 3-Octanol) |
Synthesis of 4-Ethyl-3-octanol
The synthesis of 4-Ethyl-3-octanol is typically achieved through the reduction of the corresponding ketone, 4-ethyl-3-octanone. This transformation can be accomplished via several established synthetic routes, with the choice of method often depending on the desired scale and laboratory capabilities.
Laboratory Scale Synthesis: Sodium Borohydride Reduction
A common and convenient method for laboratory-scale synthesis involves the reduction of 4-ethyl-3-octanone using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Protocol 1: Sodium Borohydride Reduction of 4-Ethyl-3-octanone
Objective: To synthesize 4-Ethyl-3-octanol from 4-ethyl-3-octanone.
Materials:
-
4-ethyl-3-octanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-3-octanone in methanol. Place the flask in an ice bath to cool the solution to 0-5 °C.
-
Addition of Reducing Agent: While stirring, slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Ethyl-3-octanol.
-
Purification (Optional): The crude product can be further purified by distillation or column chromatography if necessary.
Industrial Scale Synthesis: Catalytic Hydrogenation
For larger-scale industrial production, catalytic hydrogenation of 4-ethyl-3-octanone is often the preferred method due to its efficiency and scalability. This process typically utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Olfactory Profile: A Comparative Analysis
While specific and detailed descriptors for 4-Ethyl-3-octanol are not widely published, its structural similarity to other well-characterized octanol isomers provides a strong basis for predicting its olfactory profile. It is described as having a "pleasant odor"[1].
-
3-Octanol: This isomer is known for its nutty, herbaceous, fresh, and slightly earthy aroma profile.[2][3] It is a key component in mushroom-like and forest-floor scents and is also found naturally in herbs like mint and thyme.[2]
-
4-Ethyloctanal: The aldehyde counterpart, 4-ethyloctanal, is described as having an orange and costus-like odor.[4]
Based on these related structures, it is plausible to hypothesize that 4-Ethyl-3-octanol possesses a complex aroma with the following potential facets:
-
Fruity and Floral Notes: The ethyl branching near the hydroxyl group could introduce fruity and floral nuances, moving away from the more earthy character of 3-octanol.
-
Waxy and Fatty Undertones: The ten-carbon backbone suggests the presence of waxy and fatty notes, which can add richness and body to a fragrance.
-
A Subtle Herbaceous or Woody Character: While likely less pronounced than in 3-octanol, a subtle herbaceous or woody background note may be present, providing a natural and grounding element.
The following diagram illustrates the relationship between the chemical structure and the potential olfactory characteristics.
Caption: Predicted olfactory profile of 4-Ethyl-3-octanol.
Applications in Flavor and Fragrance Formulations
4-Ethyl-3-octanol is a versatile ingredient with potential applications in both flavor and fragrance formulations.[1]
Fragrance Applications
In perfumery, 4-Ethyl-3-octanol can serve as a modifier and enhancer, contributing to the overall complexity and uniqueness of a scent.
-
Floral and Fruity Accords: Its predicted fruity and floral notes make it a suitable component for building and enhancing floral bouquets (e.g., rose, jasmine, lily) and fruity compositions (e.g., citrus, berry, tropical).
-
Woody and Chypre Fragrances: The potential for subtle woody and herbaceous undertones allows it to blend seamlessly into woody and chypre fragrances, adding a touch of naturalness and sophistication.
-
Fixative Properties: As a higher molecular weight alcohol, it may exhibit some fixative properties, helping to prolong the longevity of more volatile fragrance components on the skin.
Flavor Applications
The application of 4-Ethyl-3-octanol in flavors is likely to be in the creation of nuanced fruit and savory profiles.
-
Fruit Flavors: It can be used to add complexity and a more authentic, ripe character to a variety of fruit flavors, such as citrus, stone fruits, and berries.
-
Savory Flavors: The potential for subtle earthy and herbaceous notes could make it a valuable component in savory flavor systems, particularly for mushroom, vegetable, and herbal profiles.
Protocols for Application and Analysis
The following protocols provide a framework for the evaluation and application of 4-Ethyl-3-octanol in flavor and fragrance development.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Characterization
GC-MS is an essential technique for verifying the purity of 4-Ethyl-3-octanol and for its identification within a complex fragrance or flavor mixture.[5][6]
Objective: To determine the purity of a 4-Ethyl-3-octanol sample and to identify it in a finished product.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent)
Materials:
-
4-Ethyl-3-octanol sample
-
High-purity solvent (e.g., ethanol, dichloromethane)
-
Internal standard (optional, e.g., undecane)
-
Finished fragrance or flavor product for analysis
Procedure:
-
Sample Preparation:
-
Purity Assessment: Prepare a dilute solution of 4-Ethyl-3-octanol in the chosen solvent (e.g., 100 ppm). If using an internal standard, add a known concentration to the solution.
-
Product Analysis: For liquid samples (e.g., perfumes, beverages), dilute a known amount of the product in the appropriate solvent.[7] For solid or semi-solid samples, perform a suitable extraction (e.g., solvent extraction, headspace analysis).
-
-
GC-MS Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
MS Detector: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the target analyte and other potential components (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the peak corresponding to 4-Ethyl-3-octanol by its retention time and mass spectrum.
-
Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.
-
For purity assessment, calculate the peak area percentage of 4-Ethyl-3-octanol relative to all other detected peaks.
-
For quantitative analysis, use the peak area ratio of the analyte to the internal standard and compare it to a calibration curve.
-
Caption: Workflow for GC-MS analysis of 4-Ethyl-3-octanol.
Protocol 3: Sensory Evaluation of 4-Ethyl-3-octanol
Sensory evaluation is critical for understanding the olfactory characteristics of 4-Ethyl-3-octanol and its performance in a final product.[8][9]
Objective: To characterize the odor profile of 4-Ethyl-3-octanol and to evaluate its impact in a fragrance or flavor formulation.
Materials:
-
4-Ethyl-3-octanol
-
Odorless solvent (e.g., diethyl phthalate, ethanol for fragrances; propylene glycol for flavors)
-
Perfumer's smelling strips or glass vials
-
Fragrance or flavor base for application testing
-
Trained sensory panel
Procedure:
-
Preparation of Solutions: Prepare a series of dilutions of 4-Ethyl-3-octanol in the chosen solvent (e.g., 10%, 1%, 0.1%).
-
Odor Profile Evaluation:
-
Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.
-
Members of the sensory panel should then smell the strips at different time intervals (top note, middle note, dry-down) and record their olfactory impressions using a standardized vocabulary.
-
-
Application Testing:
-
Incorporate 4-Ethyl-3-octanol at various concentrations into a fragrance or flavor base.
-
Prepare a control sample of the base without the addition of 4-Ethyl-3-octanol.
-
Present the samples to the sensory panel in a blind and randomized order.
-
Panelists should evaluate the samples based on predefined attributes such as overall appeal, intensity, and specific character changes compared to the control.
-
-
Data Collection and Analysis:
-
Collect the sensory data using appropriate scales (e.g., labeled magnitude scale, line scale).
-
Analyze the data statistically to determine significant differences between samples and to build a comprehensive sensory profile.
-
Protocol 4: Stability Testing in Formulation
Assessing the stability of 4-Ethyl-3-octanol in the final product matrix is crucial to ensure product quality and shelf-life.[10][11]
Objective: To evaluate the chemical and olfactory stability of 4-Ethyl-3-octanol in a finished product over time and under various storage conditions.
Materials:
-
Finished product containing 4-Ethyl-3-octanol
-
Control sample (product without 4-Ethyl-3-octanol)
-
Temperature- and light-controlled storage chambers
-
GC-MS for chemical analysis
-
Sensory panel for olfactory evaluation
Procedure:
-
Sample Storage: Store samples of the finished product and the control under different conditions:
-
Accelerated conditions: 40°C
-
Room temperature: 25°C
-
Refrigerated: 4°C
-
Light exposure: UV light cabinet
-
-
Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
Chemical Analysis: At each interval, analyze the samples by GC-MS to quantify the concentration of 4-Ethyl-3-octanol and to detect any degradation products.
-
Olfactory Evaluation: At each interval, a sensory panel should compare the stored samples to a freshly prepared sample. The evaluation should focus on any changes in odor profile, intensity, and the development of any off-notes.
-
Physical Evaluation: Visually inspect the samples for any changes in color, clarity, or phase separation.
-
Data Interpretation: Correlate the chemical analysis with the sensory evaluation to understand the stability of 4-Ethyl-3-octanol in the specific product matrix.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Ethyl-3-octanol is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
4-Ethyl-3-octanol represents a promising, yet underexplored, aroma chemical with significant potential in the flavor and fragrance industry. Its unique branched structure suggests a complex and desirable olfactory profile that can contribute to the creation of innovative and sophisticated products. By leveraging the information and protocols outlined in this guide, researchers and formulators can confidently explore the applications of 4-Ethyl-3-octanol, unlocking new creative possibilities in the realm of scent and taste. Further research into its specific olfactory characteristics and performance in a wider range of applications is encouraged to fully realize its potential.
References
-
The Fragrance Conservatory. 3-Octanol - The Ingredient Directory. [Link]
-
Arogreen. Aromas and Essential Compounds of 3-Octanol: Natural and Distinctive. [Link]
-
The Good Scents Company. (±)-4-ethyl octanal. [Link]
-
Anwar, Y., Bonita, E., & Putra, A. M. J. (2023). FORMULATION AND PHYSICAL STABILITY EVALUATION OF ESSENTIAL OIL PARFUME. Jurnal Ilmiah Farmasi, 17(7), 294-301. [Link]
-
The Good Scents Company. 3-octanol. [Link]
- Google Patents. US6495186B1 - Use of 4-ethyloctanal in perfume and flavor compositions.
-
PubChem. 4-Ethyl-3-octanol. [Link]
-
Thermo Fisher Scientific. 4-Ethyl-3-octanol - SAFETY DATA SHEET. [Link]
-
Cheméo. Chemical Properties of 4-Ethyl-3-octanol (CAS 19781-26-1). [Link]
-
Shimadzu. How Long Does A Perfume Last on Skin? – Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database™. [Link]
-
Orchadia Solutions. Fragrance Stability. [Link]
-
DLG.org. Panel training on odour and aroma perception for sensory analysis. [Link]
-
ResearchGate. (PDF) What Formulators need to know about fragrance. [Link]
-
PerfumersWorld. GCMS Analysis. [Link]
-
Cosmetics & Toiletries. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. [Link]
-
Eurofins Scientific. Sensory Evaluation: Assessing Taste, Aroma, and Quality. [Link]
-
Cosmetics & Toiletries. What Every Formulator Needs to Know about Fragrance. [Link]
-
Agilent. Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. [Link]
-
Duas Rodas. How to validate flavorings: aroma testing and sensory evaluation. [Link]
- Google Patents. WO2018192665A1 - 4-ethyl-octene-2/3-nitrile as a fragrance.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Ethyl-3-octanol. [Link]
-
Perfumer & Flavorist. Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed. [Link]
-
SlideShare. Sensory Evaluation Techniques. [Link]
-
Royal Society Publishing. Good quantification practices of flavours and fragrances by mass spectrometry. [Link]
-
FooDB. Showing Compound 3-Octanol (FDB003343). [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-Ethyl-3-octanol
This guide, curated for researchers and professionals in the chemical and pharmaceutical sciences, offers in-depth troubleshooting and frequently asked questions to enhance the yield and purity of 4-Ethyl-3-octanol in your laboratory syntheses. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-Ethyl-3-octanol?
A1: The two most prevalent and effective methods for the synthesis of 4-Ethyl-3-octanol are:
-
The Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the addition of an ethylmagnesium halide (a Grignard reagent) to 3-octanone. The resulting alkoxide is then protonated during an acidic workup to yield the desired tertiary alcohol.[1][2]
-
Reduction of 4-Ethyl-3-octanone: This method involves the reduction of the corresponding ketone, 4-ethyl-3-octanone. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For industrial-scale synthesis, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is often preferred.[1]
Q2: What are the expected yields for these synthetic methods?
A2: Yields can vary significantly based on the optimization of reaction conditions and the purity of the starting materials. With careful optimization, the Grignard reaction can achieve yields of up to 85-90%. The reduction of 4-ethyl-3-octanone can also provide high yields, often exceeding 90%, particularly with the use of powerful reducing agents like LiAlH₄ or under optimized catalytic hydrogenation conditions.
Q3: What are the critical safety precautions for synthesizing 4-Ethyl-3-octanol?
A3: Both primary synthetic routes involve hazardous materials and conditions that necessitate strict safety protocols:
-
Grignard Reagents: Grignard reagents are highly reactive with water and protic solvents, and can be pyrophoric.[3] All glassware must be flame-dried, and anhydrous solvents are essential. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water. It should be handled with extreme care in a fume hood, away from any sources of moisture. Sodium borohydride (NaBH₄) is less reactive but should still be handled with care.
-
General Hazards: 4-Ethyl-3-octanol itself can cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
Q4: How can I verify the successful synthesis and purity of 4-Ethyl-3-octanol?
A4: A combination of spectroscopic and chromatographic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretch of an alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the sample, while MS will show the molecular ion peak and fragmentation pattern consistent with 4-Ethyl-3-octanol.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and the effectiveness of purification steps.
Troubleshooting and Optimization: The Grignard Reaction Pathway
The Grignard reaction is a powerful tool for the synthesis of 4-Ethyl-3-octanol, but it is also sensitive to reaction conditions.
Common Problem: Low or No Product Yield
Potential Cause 1: Inactive Grignard Reagent
The Grignard reagent is the cornerstone of this synthesis, and its successful formation is critical. The reagent can be deactivated by traces of water, which will protonate it to form ethane.[3]
Solutions:
-
Rigorous Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent.
-
High-Quality Magnesium: Use fresh magnesium turnings. If the magnesium is old or oxidized, it can be activated by stirring with a small amount of iodine or 1,2-dibromoethane.
-
Initiation of the Reaction: The reaction between the ethyl halide and magnesium can sometimes be slow to start. Gentle warming or the addition of a small crystal of iodine can help to initiate the reaction.
Potential Cause 2: Wurtz Coupling Side Reaction
The Wurtz coupling is a side reaction where two alkyl halides react with the metal to form a new alkane. In this synthesis, this would lead to the formation of butane from two ethyl groups.
Solutions:
-
Temperature Control: Maintaining a low temperature (0-5°C) during the formation of the Grignard reagent and its subsequent reaction with the ketone can help to minimize this side reaction.[1]
-
Slow Reagent Addition: The ethyl halide should be added slowly to the magnesium turnings to prevent a large exotherm and reduce the likelihood of Wurtz coupling.[5] Similarly, the ketone should be added dropwise to the Grignard reagent.[5]
Data-Driven Optimization of Grignard Reaction Parameters
| Parameter | Sub-Optimal Condition | Optimized Condition | Rationale for Optimization | Expected Yield Improvement |
| Temperature | Room Temperature | 0-5°C | Minimizes side reactions like Wurtz coupling.[1] | ~15% |
| Solvent | Other Ethers | Anhydrous Diethyl Ether or THF | Grignard reagents are most stable and reactive in these solvents.[3] | ~12% |
| Reagent Addition Rate | Rapid Addition | Slow, Dropwise Addition (e.g., 1 mL/min) | Controls the exothermic nature of the reaction and reduces byproduct formation.[1][5] | ~8% |
Visualizing the Grignard Synthesis Workflow
Caption: A step-by-step workflow for the Grignard synthesis of 4-Ethyl-3-octanol.
Troubleshooting and Optimization: Ketone Reduction Pathway
The reduction of 4-ethyl-3-octanone is generally a high-yielding and straightforward reaction. However, issues can still arise.
Common Problem: Incomplete Reaction
Potential Cause 1: Insufficient Reducing Agent
The stoichiometry of the reducing agent to the ketone is crucial for a complete reaction.
Solutions:
-
Molar Ratio Adjustment: Ensure that the correct molar ratio of the reducing agent is used. For NaBH₄, a slight excess (e.g., 1.1-1.5 equivalents) is often sufficient. For the more reactive LiAlH₄, a smaller excess may be needed.
-
Reaction Monitoring: Monitor the reaction progress using TLC to ensure all the starting ketone has been consumed before proceeding with the workup.
Potential Cause 2: Deactivated Reducing Agent
Hydride-based reducing agents can be deactivated by moisture.
Solutions:
-
Proper Storage and Handling: Store LiAlH₄ and NaBH₄ in a desiccator. Weigh and transfer the reagents quickly to minimize exposure to atmospheric moisture.
-
Use of Fresh Reagents: If there is any doubt about the quality of the reducing agent, it is best to use a fresh bottle.
Comparative Analysis of Common Reducing Agents
| Reducing Agent | Solvent | Relative Reactivity | Key Advantages | Key Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Moderate | Safer and easier to handle than LiAlH₄. | Less reactive; may require longer reaction times or heating. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | High | Highly reactive and efficient; reduces a wide range of functional groups. | Reacts violently with water and protic solvents; requires strict anhydrous conditions. |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol, Ethyl Acetate | Varies with catalyst and conditions | Scalable and often provides very clean reactions. | Requires specialized high-pressure equipment. |
Visualizing the Ketone Reduction Workflow
Caption: A generalized workflow for the synthesis of 4-Ethyl-3-octanol via ketone reduction.
Advanced Purification Strategies
Achieving high purity is essential for many applications of 4-Ethyl-3-octanol. A multi-step purification approach is often necessary.[6]
Q: My crude product is a complex mixture. How should I approach purification?
A: A sequential purification strategy is recommended:
-
Liquid-Liquid Extraction: After quenching the reaction, perform a liquid-liquid extraction to separate the product from aqueous-soluble impurities and salts.
-
Fractional Distillation: Since 4-Ethyl-3-octanol has a relatively high boiling point (159-164 °C), fractional distillation is an effective method for removing lower-boiling impurities such as residual solvents.[6]
-
Column Chromatography: For the removal of non-volatile impurities or byproducts with similar boiling points, column chromatography is the method of choice. A silica gel stationary phase with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) is typically effective.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and resolve issues of low yield in the synthesis of 4-Ethyl-3-octanol.
References
- Chande, A. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Syntheses. Procedure. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140600, 4-Ethyl-3-octanol. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
Sources
- 1. 4-Ethyl-3-octanol | 19781-26-1 | Benchchem [benchchem.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Ethyl-3-octanol | C10H22O | CID 140600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aroonchande.com [aroonchande.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Stability issues and degradation products of 4-Ethyl-3-octanol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 4-Ethyl-3-octanol. This document addresses common stability issues, potential degradation pathways, and offers robust troubleshooting strategies to ensure the integrity of your experiments and formulations. Our approach is grounded in established chemical principles and supported by authoritative references to deliver reliable and actionable insights.
Introduction to 4-Ethyl-3-octanol
4-Ethyl-3-octanol is a tertiary alcohol with a branched aliphatic structure. Its unique physicochemical properties make it a valuable intermediate and building block in various chemical syntheses, including the development of novel pharmaceutical agents. However, like many complex organic molecules, its stability can be compromised under certain experimental and storage conditions. Understanding the potential degradation pathways is critical for maintaining its purity and ensuring the reliability of experimental outcomes.
Troubleshooting Guide: Stability and Degradation Issues
This guide is designed in a question-and-answer format to directly address specific challenges you may encounter during your work with 4-Ethyl-3-octanol.
Question 1: I am observing unexpected peaks in my Gas Chromatography (GC) analysis of a 4-Ethyl-3-octanol sample that has been stored for a while. What could be the cause?
Answer:
The appearance of new peaks in your GC chromatogram, especially those with shorter retention times, is often indicative of degradation. For a tertiary alcohol like 4-Ethyl-3-octanol, the most probable cause is acid-catalyzed dehydration .
Causality: Tertiary alcohols are prone to elimination reactions (dehydration) in the presence of acidic catalysts, even trace amounts, which may be present in your storage container or introduced from the experimental environment.[1][2] This reaction involves the loss of a water molecule to form one or more isomeric alkenes. The general inertness of tertiary alcohols to oxidation means that dehydration is a more common degradation route.[3][4][5][6]
Potential Degradation Products: The dehydration of 4-Ethyl-3-octanol can theoretically yield a mixture of alkene isomers, such as 4-ethyl-oct-2-ene and 4-ethyl-oct-3-ene, with the more substituted (and thus more stable) alkene being the major product according to Zaitsev's rule.[7][8]
Troubleshooting Protocol:
-
pH Assessment: Check the pH of your sample or any aqueous solutions it has been in contact with. An acidic pH would support the dehydration hypothesis.
-
Confirmation of Degradants:
-
GC-MS Analysis: The most effective method to identify these unexpected peaks is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The mass spectra of the new peaks can be compared against libraries or interpreted to confirm their identity as alkene isomers of C10H20.
-
Reference Standards: If available, inject standards of the suspected alkene degradants to compare retention times.
-
-
Preventative Measures:
-
Storage: Store 4-Ethyl-3-octanol in neutral, tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to acidic atmospheric components like CO2. Recommended storage is at 2-8 °C.
-
Solvent Purity: Ensure all solvents used are of high purity and free from acidic impurities.
-
Question 2: My sample of 4-Ethyl-3-octanol has developed a slight yellow tint and an off-odor after being exposed to light and air. What degradation is occurring?
Answer:
While tertiary alcohols are generally resistant to direct oxidation at the carbinol carbon, the development of color and odor suggests the possibility of slow, long-term oxidative processes or photo-degradation, potentially involving other parts of the molecule or impurities.
Causality: Although the tertiary alcohol group is stable, prolonged exposure to light and oxygen can initiate radical chain reactions.[11][12] Photons can provide the energy to generate free radicals, which can then react with oxygen to form peroxides and other degradation products. These products can be aldehydes or ketones if C-C bond cleavage occurs.[13][14][15]
Potential Degradation Products:
-
Volatile Carbonyls: Cleavage of C-C bonds could lead to the formation of smaller, volatile aldehydes and ketones, which often have distinct odors.
-
Peroxides: The initial products of oxidation are often hydroperoxides, which can be unstable and further decompose.
Troubleshooting Protocol:
-
Peroxide Test: Use peroxide test strips to check for the presence of peroxides in your sample.
-
Spectroscopic Analysis:
-
UV-Vis Spectroscopy: A UV-Vis spectrum might show the emergence of new chromophores responsible for the yellow color.
-
FT-IR Spectroscopy: An FT-IR spectrum could reveal the presence of carbonyl groups (C=O stretch around 1700-1750 cm⁻¹) if oxidative cleavage has occurred.
-
-
Preventative Measures:
-
Light Protection: Always store 4-Ethyl-3-octanol in amber glass vials or in the dark to protect it from light.
-
Inert Atmosphere: As with preventing dehydration, storing under an inert atmosphere will minimize contact with oxygen.
-
Antioxidants: For formulated products containing 4-Ethyl-3-octanol, the inclusion of a suitable antioxidant (e.g., BHT, BHA) may be beneficial.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Ethyl-3-octanol?
A1: To ensure long-term stability, 4-Ethyl-3-octanol should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It should be kept in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture, air, and acidic contaminants.
Q2: Is 4-Ethyl-3-octanol susceptible to degradation under strongly acidic or basic conditions?
A2: Yes. Under strongly acidic conditions, it will readily undergo dehydration to form alkenes.[1][2] While it is more stable under basic conditions compared to acidic ones, very strong bases could potentially cause elimination reactions, although this is less common. It is best to maintain a neutral pH environment.
Q3: Can I use High-Performance Liquid Chromatography (HPLC) to analyze 4-Ethyl-3-octanol and its degradation products?
A3: While GC is generally preferred for volatile, non-polar compounds like 4-Ethyl-3-octanol and its likely alkene degradants, HPLC can be used.[9] However, because these compounds lack a strong UV chromophore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be necessary.[17][18][19][20] Derivatization to introduce a UV-active group is also an option but adds complexity to the analysis.
Q4: What are the primary degradation products I should be looking for in a forced degradation study?
A4: Based on the chemistry of tertiary alcohols, the primary degradation products to investigate in a forced degradation study would be:
-
Acidic conditions: Isomeric alkenes (e.g., 4-ethyl-oct-2-ene, 4-ethyl-oct-3-ene).
-
Oxidative conditions: While the tertiary alcohol is resistant, forced oxidation with strong reagents might lead to C-C bond cleavage, resulting in smaller ketones and carboxylic acids.
-
Thermal stress: High temperatures, especially in the presence of acidic catalysts, will accelerate dehydration.
-
Photolytic stress: Exposure to UV light in the presence of oxygen could generate a complex mixture of oxidative degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-Ethyl-3-octanol
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Materials:
-
4-Ethyl-3-octanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and methanol (or a suitable solvent)
-
Amber vials
-
pH meter
-
GC-MS system
Procedure:
-
Sample Preparation: Prepare solutions of 4-Ethyl-3-octanol (e.g., 1 mg/mL) in methanol or another appropriate solvent.
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Store at 60°C for 24 hours. Neutralize a portion of the sample before analysis.
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Store at 60°C for 24 hours. Neutralize a portion of the sample before analysis.
-
Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a sample solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a sample solution in a photostability chamber to UV and visible light.
-
Control Sample: Store a sample solution at 2-8°C, protected from light.
-
Analysis: Analyze all samples and the control by a validated stability-indicating GC-MS method to identify and quantify any degradation products.
Protocol 2: GC-MS Method for the Analysis of 4-Ethyl-3-octanol and its Dehydration Products
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
Data Analysis:
-
Identify 4-Ethyl-3-octanol by its retention time and mass spectrum.
-
Analyze the mass spectra of any new peaks to identify potential alkene degradation products (look for a molecular ion corresponding to C10H20).
Visualizations
Degradation Pathway of 4-Ethyl-3-octanol
Caption: Acid-catalyzed dehydration of 4-Ethyl-3-octanol.
Troubleshooting Workflow for Unexpected GC Peaks
Caption: Workflow for investigating unexpected peaks in GC analysis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | To minimize thermal degradation and slow down potential reactions. |
| Storage Atmosphere | Inert Gas (Nitrogen, Argon) | To prevent oxidation and interaction with atmospheric CO₂. |
| Container Type | Amber Glass, Tightly Sealed | To protect from light and prevent evaporation and contamination. |
| pH Environment | Neutral (pH 6-8) | To avoid acid-catalyzed dehydration. |
References
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol... (2012). Applied and Environmental Microbiology. [Link]
-
Photocatalytic Decomposition of Aliphatic Alcohols, Acids, and Esters. (2010). ResearchGate. [Link]
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers... (2009). ResearchGate. [Link]
-
Dehydration of 3-methyl-3-pentanol. (n.d.). University of Calgary. [Link]
-
2-Methyl-2-butanol. (n.d.). PubChem. [Link]
-
The Oxidation of Alcohols. (2023). Chemistry LibreTexts. [Link]
-
What alkene products would you predict from the acid-catalyzed dehydration of: (a) 3-methyl-3-pentanol? (2023). Brainly.com. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]
-
In-situ FT-IR study of alcohols degradation in the gas phase using different TiO2 composites. (2024). AccedaCRIS. [Link]
-
Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review. (2021). Molecules. [Link]
-
Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol... (2011). PubMed. [Link]
-
Analysis of Aliphatic Alcohols by Ligand-Exchange Chromatography. (2011). Agilent. [Link]
-
tert-Amyl alcohol. (2025). Sciencemadness Wiki. [Link]
-
Photoinduced β-fragmentation of aliphatic alcohol derivatives for forging C–C bonds. (2021). Nature Communications. [Link]
-
Oxidative susceptibility testing. (n.d.). PhaRxmon Consulting LLC. [Link]
-
Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (2017). MDPI. [Link]
-
GC-MS analysis of alkanes, fatty alcohols and free fatty acids in... (2019). ResearchGate. [Link]
-
An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris... (2023). MDPI. [Link]
-
Analysis of methanol, ethanol and propanol in aqueous environmental matrices. (n.d.). UNCW Institutional Repository. [Link]
-
Name all three products formed from the acid catalyzed dehydration of 3-methyl-3pentanol. (2023). Chegg. [Link]
-
Divergent Reactivity of Diketopyrrolopyrroles: Ring-Opening with Amines. (2022). ACS Publications. [Link]
-
Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts. (2018). The Journal of Organic Chemistry. [Link]
-
Dehydration of 2-methyl-2-butanol. (2017). YouTube. [Link]
-
tert-Amyl alcohol. (n.d.). Wikipedia. [Link]
-
Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods. (2020). PubMed. [Link]
-
Dehydration of t-Amyl Alcohol (2-Methyl-2-Butanol). (n.d.). University of Missouri-St. Louis. [Link]
-
Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alken... (2025). Filo. [Link]
-
Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. (2019). Agilent. [Link]
-
Photoinduced Deoxygenative Borylations of Aliphatic Alcohols. (2019). PubMed. [Link]
-
Oxidation Studies of Industrially Important Aliphatic and Cyclic Alcohols. (2023). ResearchGate. [Link]
-
Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. (2021). Molecules. [Link]
-
Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. (2023). MDPI. [Link]
-
Toxicological aspects and pharmaco-therapeutic properties of linalool, a natural terpene derivative of essential oils: Literatur. (2020). Journal of Animal and Human Biology. [Link]
-
GC/MS method for short chain alkene?. (2011). Chromatography Forum. [Link]
-
Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). (n.d.). OIV. [Link]
Sources
- 1. Bacterial degradation of tert-amyl alcohol proceeds via hemiterpene 2-methyl-3-buten-2-ol by employing the tertiary alcohol desaturase function of the Rieske nonheme mononuclear iron oxygenase MdpJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.nvcc.edu [sites.nvcc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. brainly.com [brainly.com]
- 8. Acid catalyst dehydration of 3 methyl 2 pentanol gives a mixture of alken.. [askfilo.com]
- 9. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 10. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]
- 11. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. essencejournal.com [essencejournal.com]
- 13. researchgate.net [researchgate.net]
- 14. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 15. Photoinduced β-fragmentation of aliphatic alcohol derivatives for forging C–C bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Analysis of aliphatic and phenolic compounds present in industrial black liquors using HPLC-DAD and IC-MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Enhancing resolution of 4-Ethyl-3-octanol enantiomers in chromatography
Technical Support Center: 4-Ethyl-3-Octanol Enantiomer Resolution
Subject: Advanced Chromatographic Strategies for 4-Ethyl-3-Octanol (Ferrugineol) Ticket ID: #CHIRAL-4E3O-OPT Assigned Specialist: Senior Application Scientist
Executive Summary
4-Ethyl-3-octanol is a semi-volatile aliphatic alcohol containing two chiral centers (C3 and C4), resulting in four distinct stereoisomers (two pairs of enantiomers). It is biologically significant as an aggregation pheromone (Ferrugineol) for Curculionidae beetles.
The Core Challenge:
-
Lack of Chromophore: The molecule is "invisible" to standard UV detection (
nm). -
Stereochemical Complexity: You must resolve diastereomers and enantiomers.
-
Volatility: Ideal for GC, but requires specific chiral stationary phases (CSPs) for aliphatic recognition.
This guide provides a self-validating workflow to achieve baseline resolution (
Module 1: Gas Chromatography (The Gold Standard)
Q: Which column phase is strictly required for this aliphatic alcohol? A: You cannot use standard polysaccharide phases. You must use a Cyclodextrin (CD) derivative .
-
Recommendation:
-Cyclodextrin functionalized with tert-butyldimethylsilyl (TBDMS) groups. -
Commercial Examples: Hydrodex
-6TBDM, Rt- DEXse, or Cyclosil-B. -
Mechanism: The separation relies on inclusion complexation. The ethyl/octyl alkyl chains of your analyte must fit into the hydrophobic cavity of the cyclodextrin. Unmodified
-CDs are often too polar; the silylated derivatives provide the necessary lipophilicity for aliphatic alcohols.
Q: I see four peaks, but the middle two are co-eluting. How do I fix this?
A: This is a thermodynamic issue. Enantioseparation is enthalpy-controlled (
Protocol: The "Isothermal Plateau" Optimization
Do not use a standard steep ramp (
| Parameter | Initial Setting (Poor Resolution) | Optimized Setting (High Resolution) |
| Oven Mode | Ramp: | Isothermal Hold |
| Temperature | Variable | |
| Carrier Gas | Helium @ 1.0 mL/min | Hydrogen @ 40-50 cm/sec (Linear Velocity) |
| Detector | FID ( | FID ( |
-
Why Hydrogen? At lower temperatures (required for separation), mass transfer resistance increases. Hydrogen has higher diffusivity than Helium, maintaining efficiency (sharp peaks) at the lower temperatures needed for chiral recognition.
Module 2: HPLC & Derivatization (The "Invisible" Molecule)
Q: I only have an HPLC with a UV detector. Why can't I see the peaks?
A: 4-Ethyl-3-octanol has no conjugated
Q: What is the standard derivatization protocol? A: Convert the alcohol into a 3,5-Dinitrobenzoate (DNB) ester. This serves two purposes:
-
Visualization: Adds a strong UV chromophore (absorbs at 254 nm).
-
Interaction: The
-acidic DNB group interacts strongly with -basic CSPs (like Chiralcel OD-H or AD-H), significantly enhancing separation factors ( ).
Step-by-Step Derivatization Protocol:
-
Mix: 10 mg 4-Ethyl-3-octanol + 20 mg 3,5-Dinitrobenzoyl chloride in 1 mL dry Pyridine.
-
Heat:
C for 30 minutes. -
Quench: Add 1 mL water to hydrolyze excess reagent.
-
Extract: Wash with Hexane/Ethyl Acetate (3x).
-
Inject: Dilute in mobile phase (Hexane/IPA).
HPLC Conditions (Post-Derivatization):
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).
-
Mobile Phase: Hexane : Isopropanol (98:2 or 99:1). Note: Keep polarity very low.
-
Detection: UV @ 254 nm.
Module 3: Troubleshooting Logic & Workflows
Workflow 1: Method Selection Decision Tree
Use this logic to determine the correct instrument path based on your sample purity and equipment.
Caption: Decision matrix for selecting the appropriate chromatographic mode based on detector availability.
Workflow 2: Resolution Optimization Loop (GC Focus)
If you are observing partial separation, follow this iterative process.
Caption: Iterative troubleshooting loop for maximizing resolution (
Module 4: Data Reference & Validation
Expected Retention Order (Typical on
-
(3S, 4S)-4-Ethyl-3-octanol
-
(3R, 4R)-4-Ethyl-3-octanol
-
(3S, 4R)-4-Ethyl-3-octanol
-
(3R, 4S)-4-Ethyl-3-octanol Note: You must inject pure enantiomeric standards to confirm elution order on your specific column.
Validation Criteria:
-
Resolution (
): Must be for quantitative analysis. -
Tailing Factor (
): Should be . If high, deactivate the inlet liner or trim the column guard.
References
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link
-
König, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography. Journal of High Resolution Chromatography, 13(10), 702-707. Link
-
Perez, A. L., et al. (1997). Absolute configuration of the aggregation pheromone of the palm weevil, Rhynchophorus palmarum. Tetrahedron: Asymmetry, 8(12), 1905-1912. (Describes specific resolution of 4-ethyl-3-octanol). Link
-
Phenomenex Technical Guide. (2020). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link
Sources
Technical Support Center: Synthesis of Enantiopure 4-Ethyl-3-octanol
Welcome to our dedicated technical support center for the synthesis of 4-Ethyl-3-octanol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you minimize racemization and achieve high enantiomeric excess in your experiments.
Introduction to the Challenge: Stereocontrol in 4-Ethyl-3-octanol Synthesis
The synthesis of single-enantiomer chiral alcohols, such as 4-Ethyl-3-octanol, is a critical task in modern organic chemistry and pharmaceutical development. The biological activity of a chiral molecule is often exclusive to one of its enantiomers, making stereochemical purity a paramount concern. The primary challenge in synthesizing 4-Ethyl-3-octanol lies in controlling the stereochemistry at the C3 position, thus preventing the formation of a racemic mixture.
This guide will explore the common pitfalls leading to racemization and provide actionable strategies to overcome them. We will delve into the mechanistic underpinnings of various synthetic approaches, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Addressing Low Enantiomeric Excess
This section is formatted as a series of common issues encountered during the synthesis of 4-Ethyl-3-octanol, followed by potential causes and recommended solutions.
Issue 1: My enantiomeric excess (ee) is consistently low after asymmetric reduction of 4-ethyl-3-octanone. What are the likely causes?
Potential Causes & Solutions:
-
Suboptimal Chiral Catalyst or Reagent: The choice of catalyst is paramount for achieving high enantioselectivity.
-
Corey-Bakshi-Shibata (CBS) Reduction: While powerful, the effectiveness of oxazaborolidine catalysts can be diminished by improper preparation or aging.[1] Consider using an in situ generated catalyst to ensure its activity.
-
Transition Metal Catalysis: Catalysts like those based on Ruthenium-BINAP are highly effective but can be sensitive to substrate purity and reaction conditions.[2] Ensure your ketone precursor is free of potential catalyst poisons.
-
Biocatalysis: Ketoreductases (KREDs) offer excellent selectivity.[3] However, the specific enzyme must be screened for activity and selectivity towards 4-ethyl-3-octanone.
-
-
Incorrect Reaction Temperature: Temperature can significantly impact the enantioselectivity of a reaction.
-
Solution: Experiment with a range of temperatures. For many catalytic asymmetric reductions, lower temperatures (e.g., -20°C to -78°C) can improve enantiomeric excess.[1]
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction, thereby affecting stereochemical outcomes.
-
Solution: Screen a variety of solvents. For instance, in CBS reductions, non-coordinating solvents like toluene are often preferred over THF.
-
-
Purity of Starting Material: Impurities in the 4-ethyl-3-octanone can interfere with the catalyst or promote a non-selective background reaction.[4]
-
Solution: Purify the starting ketone meticulously before the asymmetric reduction step. Techniques such as distillation or column chromatography are recommended.
-
Issue 2: I am attempting an enzymatic kinetic resolution of racemic 4-Ethyl-3-octanol, but the conversion stops at around 50%, and the ee of the remaining alcohol is not as high as expected.
Potential Causes & Solutions:
-
Enzyme Inhibition: The product of the enzymatic reaction (e.g., an ester) or a co-product can inhibit the enzyme, slowing down or halting the reaction.
-
Solution: Consider performing the reaction under conditions that remove the inhibitory product as it is formed.
-
-
Suboptimal Enzyme Choice: Not all lipases will exhibit high enantioselectivity for 4-Ethyl-3-octanol.
-
Reversibility of the Reaction: The enzymatic acylation may be reversible, leading to an equilibrium that limits the conversion and erodes the enantiomeric excess.
-
Solution: Use an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate.
-
Issue 3: My Dynamic Kinetic Resolution (DKR) is not proceeding to full conversion, or the product has a low ee.
Potential Causes & Solutions:
-
Mismatch in Reaction Rates: For a successful DKR, the rate of racemization of the starting alcohol must be significantly faster than the rate of the enzymatic resolution of the slower-reacting enantiomer.[7]
-
Solution: Independently optimize the racemization and resolution steps before combining them. You may need to adjust the catalyst loading for the racemization step or the enzyme concentration for the resolution step.
-
-
Incompatibility of Catalysts: The racemization catalyst (often a transition metal complex) and the enzyme must be compatible under the reaction conditions.[7]
-
Solution: Ensure that the chosen solvent and temperature are suitable for both the metal catalyst and the enzyme. Some racemization catalysts may denature the enzyme.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for synthesizing enantiopure 4-Ethyl-3-octanol?
A: There are three main strategies:
-
Asymmetric Synthesis: This involves the enantioselective reduction of the prochiral ketone, 4-ethyl-3-octanone, using a chiral catalyst or reagent.[8]
-
Kinetic Resolution: This starts with racemic 4-Ethyl-3-octanol and uses an enzyme to selectively react with one enantiomer, leaving the other enantiomer enriched.[9]
-
Dynamic Kinetic Resolution (DKR): This combines kinetic resolution with the in-situ racemization of the starting material, allowing for a theoretical 100% yield of the desired enantiomer.[7]
Q2: How do I choose between asymmetric synthesis and kinetic resolution?
A: The choice depends on several factors:
-
Availability of Starting Materials: If the prochiral ketone is readily available, asymmetric synthesis is often more direct. If the racemic alcohol is easier to obtain, kinetic resolution might be more practical.
-
Desired Enantiomer: Asymmetric synthesis can often be tailored to produce either enantiomer by choosing the appropriate chiral catalyst. Kinetic resolution will provide one enantiomer as the unreacted starting material and the other as the product.
-
Yield: The maximum theoretical yield for a kinetic resolution is 50% for the unreacted enantiomer. DKR can overcome this limitation. Asymmetric synthesis can, in principle, achieve near-quantitative yields.
Q3: What is the mechanism of racemization for secondary alcohols like 4-Ethyl-3-octanol?
A: Racemization of a secondary alcohol typically proceeds through a reversible oxidation-reduction pathway.[10] A catalyst, often a transition metal complex, can temporarily oxidize the alcohol to the corresponding ketone (4-ethyl-3-octanone). Since the ketone is prochiral, its subsequent reduction can lead to the formation of both enantiomers of the alcohol, resulting in racemization.[11]
Q4: How can I accurately determine the enantiomeric excess of my 4-Ethyl-3-octanol sample?
A: The most common and reliable method is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), using a chiral stationary phase.[4] It is crucial to first analyze a true racemic sample to ensure that your analytical method can effectively separate the two enantiomers.[4]
Comparative Overview of Synthetic Strategies
| Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Theoretical Max. Yield | Key Advantages | Key Disadvantages |
| Asymmetric Reduction | Chiral Catalysts (e.g., CBS, Ru-BINAP), Ketoreductases (KREDs) | >90% | ~100% | High yield, direct access to the desired enantiomer. | Catalyst cost and sensitivity, requires prochiral ketone. |
| Kinetic Resolution | Lipases (e.g., CALB) | >95% (for both enantiomers) | 50% | Can use readily available racemic alcohol. | Limited to 50% yield for each enantiomer. |
| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst (e.g., Ru complex) | >99% | ~100% | High yield from racemic starting material. | Requires compatible catalysts and optimized conditions.[7] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 4-Ethyl-3-octanone using a CBS Catalyst
-
To a flame-dried flask under an inert atmosphere (e.g., Argon), add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) in toluene (10 mol%).
-
Cool the solution to -20°C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (1.2 equivalents) to the catalyst solution.
-
Stir the mixture for 15 minutes.
-
Add a solution of 4-ethyl-3-octanone (1 equivalent) in toluene dropwise over 30 minutes.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched 4-Ethyl-3-octanol.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 4-Ethyl-3-octanol
-
To a flask, add racemic 4-Ethyl-3-octanol (1 equivalent) and a suitable solvent (e.g., toluene).
-
Add an immobilized lipase (e.g., Novozym 435, which is CALB).
-
Add an acyl donor (e.g., vinyl acetate, 0.6 equivalents).
-
Stir the mixture at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion and the ee of the remaining alcohol and the formed ester.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separate the unreacted alcohol from the ester product by column chromatography.
Decision-Making Workflow for Minimizing Racemization
Caption: Decision workflow for selecting and optimizing a synthetic route to enantiopure 4-Ethyl-3-octanol.
References
-
Enantioselective reduction of ketones - Wikipedia. Available at: [Link]
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing). Available at: [Link]
-
Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - MDPI. Available at: [Link]
-
CBS Reduction, Enantioselective Catalysis - Organic Chemistry, Reaction Mechanism. Available at: [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Racemization Overview, Mechanism & Examples - Lesson - Study.com. Available at: [Link]
-
Racemization - Wikipedia. Available at: [Link]
-
Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed. Available at: [Link]
-
Enantioselective Reduction of Ketones . Available at: [Link]
- Chiral catalysts for reduction of ketones and process for their preparation - Google Patents.
-
Asymmetric Synthesis . Available at: [Link]
-
Asymmetric-Synthesis . Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. Available at: [Link]
-
Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums - ACG Publications. Available at: [Link]
-
Asymmetric Synthesis - University of York. Available at: [Link]
-
Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction - UVic. Available at: [Link]
-
Kinetic resolution - Wikipedia. Available at: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. Available at: [Link]
-
(PDF) Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives - ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]
-
Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC. Available at: [Link]
-
N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. Available at: [Link]
-
Asymmetric synthesis Introduction enantiomeric excess | PPTX - Slideshare. Available at: [Link]
-
Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases - ResearchGate. Available at: [Link]
-
Minimization of cysteine racemization during stepwise solid-phase peptide synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analysis of 4-Ethyl-3-octanol in Complex Matrices
Welcome to the technical support center for the analysis of 4-Ethyl-3-octanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this branched-chain alcohol in challenging matrices. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical endeavors.
Introduction to the Challenges
4-Ethyl-3-octanol, a C10 alcohol, presents a unique set of analytical challenges due to its volatility, polarity, and the potential for isomeric interferences. Its analysis in complex matrices such as biological fluids, environmental samples, or pharmaceutical formulations requires robust and well-optimized methods to ensure accuracy and reliability. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing 4-Ethyl-3-octanol?
The analysis of 4-Ethyl-3-octanol is primarily complicated by three factors:
-
Volatility and Polarity: As a volatile alcohol, sample preparation techniques must be optimized to prevent analyte loss while efficiently extracting it from the matrix. Its polar hydroxyl group can lead to poor chromatographic peak shape (tailing) due to interactions with active sites in the gas chromatography (GC) system.
-
Matrix Effects: Complex matrices can contain a multitude of compounds that may interfere with the analysis, either by co-eluting with the analyte or by causing enhancement or suppression of the analyte signal in the mass spectrometer.
-
Isomeric Interferences: 4-Ethyl-3-octanol has several isomers with the same molecular weight and similar mass spectral fragmentation patterns, making their chromatographic separation and unambiguous identification challenging.
Q2: Which analytical technique is most suitable for 4-Ethyl-3-octanol analysis?
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds like 4-Ethyl-3-octanol. The chromatographic separation provided by GC is essential for resolving the analyte from matrix components and its isomers, while the mass spectrometer offers sensitive and selective detection.
Q3: How can I improve the peak shape of 4-Ethyl-3-octanol in my chromatogram?
Peak tailing is a common issue for alcohols in GC analysis. To mitigate this, consider the following:
-
Inlet and Column Maintenance: Ensure your GC inlet liner is deactivated and clean. Active sites, often exposed silanol groups, can interact with the polar hydroxyl group of the alcohol, causing tailing. Regular maintenance and the use of high-quality, deactivated consumables are crucial.
-
Derivatization: Converting the polar hydroxyl group to a less polar functional group, such as a trimethylsilyl (TMS) ether, can significantly improve peak shape and reduce tailing.
-
Column Choice: Employing a polar GC column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), can improve the peak shape for polar analytes like alcohols.
Q4: What is the best sample preparation technique for extracting 4-Ethyl-3-octanol from a liquid matrix?
Headspace Solid-Phase Microextraction (HS-SPME) is a highly effective, solvent-free technique for the extraction and preconcentration of volatile compounds from liquid and solid samples.[1] For alcohols, a fiber with a polar coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a good choice. Headspace analysis, where the vapor phase above the sample is injected, is another viable and often simpler alternative, particularly for biological fluids.[2][3]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the analysis of 4-Ethyl-3-octanol.
Problem 1: Poor Peak Shape (Tailing)
Symptoms: The chromatographic peak for 4-Ethyl-3-octanol is asymmetrical with a pronounced tail, leading to inaccurate integration and reduced sensitivity.
Causality: Peak tailing for polar compounds like alcohols is typically caused by secondary interactions with active sites within the GC system. These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, column, or even metal surfaces in the flow path.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 4-Ethyl-3-octanol as a Multi-Step Synthesis Intermediate
Executive Summary
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and fine chemical development, the quality of each intermediate is paramount. A seemingly minor impurity or structural ambiguity in an early-stage molecule can lead to catastrophic yield losses, complex purification challenges, and compromised final product integrity. This guide provides an in-depth validation framework for 4-Ethyl-3-octanol, a chiral secondary alcohol, examining its role as a synthetic intermediate. We move beyond a simple recitation of properties to a critical evaluation of its synthesis, a comprehensive protocol for its validation (identity, purity, and stability), and a pragmatic comparison against a viable alternative, 3-Octanol. The methodologies presented herein are designed to be self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently assess the suitability of this intermediate for their specific synthetic campaigns.
Physicochemical Profile of 4-Ethyl-3-octanol
Understanding the fundamental physical and chemical properties of an intermediate is the foundation of its successful application. These properties dictate handling procedures, purification strategies, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 4-ethyloctan-3-ol | [1] |
| Molecular Formula | C₁₀H₂₂O | [1][2] |
| Molecular Weight | 158.28 g/mol | [1][2] |
| CAS Number | 19781-26-1 | [1] |
| Appearance | Oily, amber-like liquid (in pure form) | |
| Normal Boiling Point | 519.50 K (246.35 °C) | [3] |
| Octanol/Water Partition Coeff. (logP) | 2.974 | [3] |
| Water Solubility (log₁₀WS) | -3.14 (mol/L) | [3] |
Section 1: The Synthetic Pathway - Establishing the Intermediate's Origin
The quality of an intermediate is inextricably linked to its synthesis. The most common and scalable laboratory method for producing 4-Ethyl-3-octanol is through the reduction of the corresponding ketone, 4-ethyl-3-octanone.[2] This transformation is typically achieved with mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol, or with more powerful agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF for higher reactivity.[2]
The choice of reducing agent is critical; NaBH₄ is preferred for its safety and ease of handling, while LiAlH₄ is reserved for less reactive ketones. The causality is clear: incomplete reduction or side reactions will introduce impurities that must be removed prior to the next synthetic step.
Caption: Synthesis of 4-Ethyl-3-octanol via ketone reduction.
Section 2: Comprehensive Validation Protocol for 4-Ethyl-3-octanol
Validation is a multi-faceted process designed to answer three fundamental questions: "Is it the right molecule?", "How pure is it?", and "Will it remain stable until I use it?". The following protocols provide a robust system for answering these questions.
Caption: A comprehensive workflow for intermediate validation.
Methodology 2.1: Identity Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive structural information, confirming the carbon skeleton and the position of the hydroxyl group.
-
¹H NMR: Expect a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (C3-H) around 3.5 ppm. The surrounding alkyl protons will appear as complex multiplets in the 0.8-1.6 ppm region.
-
¹³C NMR: Expect a distinct signal for the carbon attached to the hydroxyl group (C3) in the range of 70-80 ppm. The remaining saturated carbons will appear upfield (< 50 ppm).
B. Mass Spectrometry (MS)
-
Rationale: MS confirms the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it separates the analyte from volatile impurities before fragmentation.
-
Expected Data: The molecular ion peak (M⁺) at m/z = 158 should be observable. A prominent M-18 peak (loss of water) is characteristic of alcohols. Fragmentation will also occur at the C3-C4 bond, yielding characteristic fragment ions.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR is a rapid and effective technique for confirming the presence of key functional groups.
-
Expected Data: The defining feature will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[1] Sharp peaks in the 2850-2960 cm⁻¹ region corresponding to C-H stretching will also be present.
Methodology 2.2: Purity Assessment
A. Gas Chromatography (GC) for Achiral Purity
-
Rationale: GC with a Flame Ionization Detector (FID) is the gold standard for assessing the purity of volatile compounds like alcohols.[4][5][6][7] It effectively separates the main component from residual starting materials, solvents, and by-products.
-
Experimental Protocol:
-
System: Agilent 8890 GC with FID or equivalent.
-
Column: Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperatures: Inlet at 250°C, Detector at 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Sample Preparation: Prepare a ~1 mg/mL solution of 4-Ethyl-3-octanol in HPLC-grade dichloromethane.
-
Injection: 1 µL, split ratio 50:1.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
-
B. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
-
Rationale: Since the reduction of 4-ethyl-3-octanone creates a new chiral center at C3, the product is a racemic mixture. If a single enantiomer is required for downstream steps (as is common in drug development), a method to separate and quantify the enantiomers is essential. Chiral HPLC uses a chiral stationary phase (CSP) to achieve this separation.[8][9][10]
-
Experimental Protocol:
-
System: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[9]
-
Mobile Phase: n-Hexane / 2-Propanol (98:2 v/v). This ratio is a starting point and must be optimized.
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (if no chromophore, ELSD is necessary).
-
Sample Preparation: Prepare a ~0.5 mg/mL solution in the mobile phase.
-
Injection: 10 µL.
-
Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two separated enantiomers.
-
Methodology 2.3: Stability Analysis
-
Rationale: An intermediate must remain stable under its intended storage conditions to ensure its quality is maintained over time. Stability testing provides evidence to establish a re-test period.[11][12][13][14] The protocols are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[11]
-
Long-Term Stability Protocol:
-
Condition: 25°C ± 2°C / 60% RH ± 5% RH.
-
Procedure: Store a representative sample of the intermediate in a sealed container mimicking the bulk storage container.
-
Testing: At specified time points (e.g., 0, 3, 6, 9, 12, 24 months), withdraw a sample and analyze its purity by GC-FID and identity by FT-IR.
-
Acceptance Criteria: A "significant change" is defined as the failure to meet its pre-defined specification (e.g., purity > 98.0%).[11]
-
-
Accelerated Stability Protocol:
-
Condition: 40°C ± 2°C / 75% RH ± 5% RH.[14]
-
Procedure: Store a sample under accelerated conditions.
-
Testing: Test at time points such as 0, 1, 3, and 6 months.
-
Purpose: Data from accelerated studies are used to predict the long-term stability profile and identify potential degradation products that may form under stress.[15]
-
Section 3: Comparative Analysis with an Alternative Intermediate: 3-Octanol
The decision to use a specific intermediate is often a balance of structural fit, reactivity, cost, and availability. Here, we compare 4-Ethyl-3-octanol with a simpler, linear isomer, 3-Octanol.
| Feature | 4-Ethyl-3-octanol | 3-Octanol | Field Insight & Justification |
| Structure | Branched C10 secondary alcohol | Linear C8 secondary alcohol | The ethyl group at the C4 position introduces significant steric bulk near the reactive hydroxyl group. |
| Synthesis | Reduction of 4-ethyl-3-octanone | Reduction of 3-octanone | Both are synthetically accessible via similar routes. The choice often depends on the commercial availability and cost of the starting ketone. |
| Steric Hindrance | High | Moderate | Causality: The increased steric hindrance in 4-Ethyl-3-octanol can be advantageous for diastereoselective reactions where it directs the approach of incoming reagents. Conversely, it can significantly slow down reaction rates compared to the more accessible 3-Octanol. |
| Physicochemical | BP: ~246°C, logP: 2.97 | BP: ~175°C, logP: 2.7 | The higher boiling point of 4-Ethyl-3-octanol makes it less volatile but may require more energy-intensive distillation for purification. Both have similar polarity profiles. |
| Cost & Availability | Typically a specialty chemical, higher cost | Widely available commodity chemical, lower cost | For large-scale synthesis, the cost of 3-Octanol is a significant advantage. 4-Ethyl-3-octanol would only be selected if its specific structure is non-negotiable for the target molecule. |
| Safety Profile | Causes skin and serious eye irritation; may cause respiratory irritation.[1][16] | Flammable liquid and vapor. Causes skin and serious eye irritation. | Both are irritants requiring standard personal protective equipment. The risk profiles are broadly similar for laboratory handling. |
Conclusion & Recommendations
4-Ethyl-3-octanol is a valuable, albeit specialized, synthetic intermediate. Its validation is not merely a quality control checkpoint but a fundamental component of process development. The comprehensive analytical strategy outlined in this guide—combining spectroscopic identity confirmation (NMR, MS, IR), chromatographic purity assessment (GC, HPLC), and long-term stability studies—provides a robust framework for ensuring its quality.
Key Recommendations:
-
For Identity: A combination of ¹H NMR and GC-MS should be considered the minimum requirement for lot release.
-
For Purity: GC-FID is essential for determining overall purity and identifying process-related impurities. If chirality is critical for the final product, chiral HPLC is mandatory.
-
For Selection: The choice between 4-Ethyl-3-octanol and a simpler alternative like 3-Octanol is a strategic one. 4-Ethyl-3-octanol should be reserved for syntheses where the steric influence of its ethyl branch is a deliberate design element to control stereochemistry or reactivity in subsequent steps. For applications where a simple secondary alcohol is needed, the cost-effectiveness and ready availability of 3-Octanol make it the superior choice.
Ultimately, the rigorous validation of any intermediate is an investment that pays dividends in the form of predictable reaction outcomes, simplified downstream processing, and the overall success of the synthetic endeavor.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
